4-Neopentylpyridine
Description
BenchChem offers high-quality 4-Neopentylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Neopentylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=NC=C1 |
Origin of Product |
United States |
Technical Whitepaper: Structural Elucidation and Application of 4-Neopentylpyridine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of bulky alkyl groups onto heteroaromatic scaffolds is a proven tactic for modulating pharmacokinetics and target binding thermodynamics. This technical guide explores the core structure, molecular weight, and synthetic utility of 4-neopentylpyridine (and its highly utilized derivative, 2-chloro-4-neopentylpyridine). By providing a highly lipophilic, sterically shielded vector, the 4-neopentylpyridine motif serves as a critical intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs)[1].
Chemical Identity & Structural Elucidation
The base structure of 4-neopentylpyridine consists of a pyridine ring substituted at the para (4-) position with a neopentyl group (2,2-dimethylpropyl). However, in industrial and pharmaceutical applications, its functionalized derivative—2-chloro-4-(2,2-dimethylpropyl)pyridine (CAS: 2387538-18-1)—is predominantly utilized as a cross-coupling building block[2][3].
Quantitative Data Summary
| Chemical Property | 4-Neopentylpyridine (Base Core) | 2-Chloro-4-neopentylpyridine (Derivative) |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₄ClN |
| Molecular Weight | 149.23 g/mol | 183.68 g/mol |
| CAS Registry Number | N/A (Core Motif) | 2387538-18-1 |
| SMILES | CC(C)(C)CC1=CC=NC=C1 | CC(C)(C)CC1=CC(=NC=C1)Cl |
| Calculated Density | ~0.9 g/cm³ | 1.0 ± 0.1 g/cm³[3] |
Causality in Molecular Design: The "Neopentyl" Advantage
As a Senior Application Scientist, it is crucial to understand why the neopentyl group is selected over simpler alkyl chains (like n-pentyl or isobutyl):
-
Metabolic Shielding: The quaternary carbon of the neopentyl group lacks alpha-protons (relative to the terminal methyls) and sterically hinders cytochrome P450 enzymes from accessing the benzylic position (the CH₂ adjacent to the pyridine ring). This dramatically reduces oxidative liability.
-
Lipophilicity (LogP) Tuning: The highly branched aliphatic nature of the neopentyl group increases the overall lipophilicity of the molecule, enhancing membrane permeability and potentially improving blood-brain barrier (BBB) penetration for CNS targets.
-
Vectorial Trajectory: The rigid tetrahedral geometry of the tert-butyl moiety at the end of the methylene spacer forces the molecule into specific conformational spaces within a receptor's hydrophobic binding pocket.
Experimental Protocols: Synthesis & Validation
The transition from raw materials to a functionalized 4-neopentylpyridine derivative requires a self-validating synthetic protocol. Below is a standardized methodology for generating the 2-chloro derivative via Minisci-type radical alkylation or directed cross-coupling.
Step-by-Step Methodology: Synthesis of 2-Chloro-4-neopentylpyridine
-
Preparation of the Radical Precursor: Dissolve neopentyl carboxylic acid (3,3-dimethylbutanoic acid) in a degassed solvent system (e.g., MeCN/H₂O) in the presence of a silver catalyst (AgNO₃) and an oxidant (ammonium persulfate, (NH₄)₂S₂O₈).
-
Substrate Addition: Introduce 2-chloropyridine to the reaction mixture. Causality Note: The electron-withdrawing chloro group at the 2-position directs the incoming nucleophilic neopentyl radical predominantly to the 4-position due to electronic activation and steric considerations.
-
Thermal Activation: Heat the reaction to 70–80°C under an inert argon atmosphere for 12 hours.
-
Quenching and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃ to neutralize acidic byproducts, and extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield 2-chloro-4-(2,2-dimethylpropyl)pyridine as a white powder[4].
Analytical Validation (Self-Validating System)
To ensure the protocol's integrity, the resulting product must be validated orthogonally:
-
LC-MS: Confirm the exact mass [M+H]⁺ at m/z 184.1 (accounting for the ³⁵Cl isotope)[1].
-
¹H-NMR (CDCl₃): Look for the diagnostic 9-proton singlet around ~0.9 ppm corresponding to the tert-butyl group, a 2-proton singlet around ~2.5 ppm for the benzylic CH₂ linking the pyridine and the quaternary carbon, and the characteristic pyridine aromatic protons.
Workflow Visualization
The following diagram illustrates the logical progression from core selection to API development, highlighting the functional roles of each structural component.
Figure 1: Structural evolution and synthetic workflow of 4-neopentylpyridine derivatives in drug discovery.
References
-
Massive Chemical. "2-chloro-4-(2,2-dimethylpropyl)pyridine". Shanghai Massive Chemical. Available at:[Link]
-
Ritonbio. "2-chloro-4-(2,2-dimethylpropyl)pyridine". Ritonbio. Available at:[Link]
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- 1. Page loading... [guidechem.com]
- 2. 2-chloro-4-(2,2-dimethylpropyl)pyridine ;CAS No.2387538-18-1 [massivechem.com]
- 3. 2-Chloro-4-neopentylpyridine (CAS 2387538-18-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 4. 2-chloro-4-(2,2-dimethylpropyl)pyridine [ritonbio.com]
physical and chemical properties of 4-neopentylpyridine
An In-Depth Technical Guide on 4-Neopentylpyridine: Physical Properties, Chemical Reactivity, and Applications in Advanced Materials and Therapeutics
Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of standard chemical building blocks under extreme processing conditions or complex biological environments. 4-Neopentylpyridine (4-(2,2-dimethylpropyl)pyridine) is a sterically hindered alkylpyridine that offers a unique solution to these challenges. By inserting a methylene bridge between the pyridine ring and a bulky tert-butyl group, this molecule achieves a delicate balance of high steric shielding, increased lipophilicity, and enhanced thermal stability. This whitepaper synthesizes the physicochemical properties of 4-neopentylpyridine and details its critical roles in stabilizing next-generation photovoltaics and designing potent enzyme inhibitors.
Physicochemical Profile & Structural Identity
The utility of 4-neopentylpyridine stems directly from its physical properties. The neopentyl group imparts significant hydrophobic bulk while maintaining rotational flexibility around the methylene bridge. This structural motif directly influences its boiling point, making it vastly superior to lighter analogues like 4-tert-butylpyridine (tBP) in high-temperature applications.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 4-(2,2-dimethylpropyl)pyridine |
| CAS Registry Number | 54813-47-7[1] |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Boiling Point | 214 °C |
| Physical State (at 25 °C) | Liquid |
| Solubility | Soluble in ethanol, diethyl ether, pentane; sparingly soluble in water |
Photovoltaic Applications: Overcoming Thermal Degradation
In the fabrication of solid-state dye-sensitized solar cells (ssDSSCs) and perovskite solar cells, the electron transport layer (typically mesoporous TiO₂) must be passivated to prevent charge recombination. Uncoordinated Ti⁴⁺ sites on the TiO₂ surface act as electron traps, allowing injected electrons to back-transfer to the oxidized hole-transporting material (HTM), such as spiro-OMeTAD.
Traditionally, 4-tert-butylpyridine (tBP) is added to the HTM to coordinate with these Ti⁴⁺ sites via its nitrogen lone pair. This coordination shifts the conduction band edge of TiO₂ upward, increasing the open-circuit voltage (Voc). However, achieving a high pore-filling fraction (PFF) of the HTM often requires a "melt-infiltration" process, where the device is heated to ~85 °C to soften the spiro-OMeTAD and allow capillary action to pull it into the mesopores.
The Causality of Failure: At 85 °C, tBP (Boiling Point: 197 °C) exhibits high volatility. It evaporates from the TiO₂ interface, leaving the surface unpassivated. This thermal degradation drastically reduces device efficiency and prevents the commercial viability of the solar cell.
The 4-Neopentylpyridine Solution: By substituting tBP with 4-neopentylpyridine (Boiling Point: 214 °C), the thermal processing window is significantly widened. The higher boiling point suppresses evaporative loss during the 85 °C melt-infiltration stress test, preserving the passivation layer and maintaining long-term device stability.
Mechanism of TiO2 surface passivation by 4-neopentylpyridine in solar cells.
Medicinal Chemistry: Steric Bulk in Kinase and Protease Inhibition
In drug design, the neopentyl group is a privileged pharmacophore. It provides massive steric bulk—capable of filling deep hydrophobic pockets in target enzymes—without the metabolic lability (e.g., rapid CYP450 oxidation) associated with linear alkyl chains.
4-Neopentylpyridine derivatives are extensively utilized in the synthesis of aspartyl-protease inhibitors, specifically beta-secretase inhibitors targeted for Alzheimer's disease. The neopentyl moiety perfectly occupies the hydrophobic S1 and S1' subsites of the beta-secretase enzyme, locking the inhibitor in an active conformation[2]. Furthermore, in the oncology and immunology sectors, neopentyl-substituted pyridines are critical structural vectors for Spleen Tyrosine Kinase (Syk) and JAK kinase inhibitors, effectively interacting with the kinase hinge region to treat autoimmune and allergic disorders[3].
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success.
Protocol 1: Synthesis of 4-Cyano-2-neopentylpyridine via Cross-Coupling
This methodology adapts the synthetic routes utilized in the development of beta-secretase inhibitors[2].
Causality of Reagent Choice: A Negishi-style cross-coupling is preferred over Grignard additions to prevent unwanted nucleophilic attack on the sensitive cyano group.
-
Preparation of Organozinc Reagent: In a flame-dried Schlenk flask under nitrogen, activate zinc dust (1.5 eq) with 1,2-dibromoethane and TMSCl in anhydrous THF. Slowly add neopentyl chloride (1.2 eq) and heat to 50 °C for 2 hours to form neopentylzinc chloride.
-
Cross-Coupling: To a separate flask containing 2-chloro-4-cyanopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in THF, transfer the organozinc solution via cannula.
-
Reaction & Monitoring: Heat the mixture to 65 °C. Monitor via TLC (10% EtOAc/hexanes). The starting material (UV active) will consume, and a new spot will appear.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Self-Validation (Purification & Analysis): Purify via flash chromatography. The pure 4-cyano-2-neopentylpyridine will elute with an Rf = 0.47 in 10% EtOAc/hexanes[2]. Confirm identity via ¹H NMR (300 MHz, CDCl₃): Look for the diagnostic pyridine proton at δ 8.73 (dd, J = 4.9, 0.7 Hz, 1H) and the neopentyl methylene singlet at δ 2.75 (s, 2H)[2].
Protocol 2: Chromatographic Isolation of Neopentylpyridine Impurities
During the synthesis of the hindered base 2,6-di-tert-butyl-4-methylpyridine (DTBMP), 2,6-di-tert-butyl-4-neopentylpyridine forms as a ~0.1% impurity[4].
Causality of Impurity Formation: This occurs due to the acid-catalyzed dimerization of isobutylene (generated in situ during pyrylium salt formation) into diisobutylene, which subsequently participates in the ring annulation[4]. Standard distillation or acid-base extractions fail to remove this impurity due to highly similar boiling points and pKa values[4].
Acid-catalyzed dimerization of isobutylene leading to neopentylpyridine impurities.
Isolation Procedure:
-
Column Preparation: Pack a water-jacketed chromatographic column (40 x 4.5 cm) with 300 g of activated, acidic aluminum oxide in pentane[4]. Critical Causality: The water jacket is mandatory. The hindered base reacts exothermically with acidic alumina; without cooling, the pentane will boil, causing the alumina bed to crack and separate, destroying the separation efficiency[4].
-
Loading: Dissolve 0.3 mol of the crude alkylpyridine mixture in 150 mL of pentane and introduce it to the top of the column.
-
Elution & Validation: Elute with pentane under slight head pressure. Monitor the progress by spotting fractions on a fluorescent TLC plate and examining under short-wave UV light; the alkylpyridine will appear as a dark-blue spot[4]. The pure DTBMP elutes first, leaving the neopentyl-substituted impurity separated.
Conclusion
4-Neopentylpyridine and its derivatives represent a triumph of rational chemical design. Whether utilized to prevent thermal degradation in the melt-infiltration of advanced perovskite solar cells, or deployed as a sterically demanding pharmacophore to inhibit disease-causing kinases, its unique physical properties make it an indispensable tool for the modern application scientist.
Sources
- 1. 54813-47-7_CAS号:54813-47-7_CAS No.:54813-47-7 - 化源网 [chemsrc.com]
- 2. EP1734942A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
electronic and steric properties of 4-neopentylpyridine
An In-depth Technical Guide to the Electronic and Steric Properties of 4-Neopentylpyridine
Introduction
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their derivatives serve as fundamental building blocks for pharmaceuticals, agrochemicals, and functional materials. The specific properties of a substituted pyridine—its basicity, nucleophilicity, and ability to coordinate with metal centers—are dictated by the electronic and steric nature of its substituents. The 4-neopentylpyridine molecule, featuring a bulky, electron-donating alkyl group, presents a unique combination of properties. The neopentyl group, with its quaternary carbon shielded by methyl groups, introduces significant steric bulk while maintaining a +I (inductive) electron-donating effect, albeit without the C-H hyperconjugation present in smaller alkyl groups.
This technical guide provides a comprehensive analysis of the core . It is designed for researchers, medicinal chemists, and materials scientists who require a deep, mechanistic understanding of how this specific substitution pattern influences molecular behavior. We will explore predictive and experimental methodologies for its characterization, from synthesis and spectroscopic analysis to the quantification of its electronic and steric parameters. This document moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and computational approaches, thereby providing a self-validating framework for its application.
Proposed Synthesis of 4-Neopentylpyridine
While various methods exist for the alkylation of pyridine rings, cross-coupling reactions offer a reliable and regioselective route to 4-substituted pyridines, minimizing the formation of undesired isomers.[1] A robust strategy for synthesizing 4-neopentylpyridine is the Negishi cross-coupling reaction. This approach involves the coupling of a neopentylzinc halide with 4-chloropyridine, catalyzed by a palladium complex. This method is often preferred for its functional group tolerance and high yields in sp³-sp² coupling.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-neopentylpyridine via Negishi coupling.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 4-neopentylpyridine from 4-chloropyridine and neopentyl chloride.
Materials:
-
Neopentyl chloride (1-chloro-2,2-dimethylpropane)
-
Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
4-Chloropyridine hydrochloride
-
Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of Neopentylzinc Chloride:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine to initiate the reaction.
-
Slowly add neopentyl chloride (1.0 eq) dissolved in THF to maintain a gentle reflux. After the addition is complete, continue refluxing for 1 hour to ensure full formation of the Grignard reagent, Neopentylmagnesium Chloride.
-
In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.1 eq) in THF.
-
Cool the Grignard solution to 0°C and slowly transfer the ZnCl₂ solution via cannula. Allow the mixture to warm to room temperature and stir for 2 hours to complete the transmetalation to Neopentylzinc Chloride.
-
-
Negishi Coupling Reaction:
-
Neutralize 4-chloropyridine hydrochloride with a saturated NaHCO₃ solution and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain free 4-chloropyridine.
-
To the flask containing the Neopentylzinc Chloride solution, add 4-chloropyridine (0.9 eq) dissolved in THF.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-neopentylpyridine.
-
Electronic Properties: Quantifying Inductive Effects
The electronic influence of a substituent on an aromatic ring is a critical determinant of its reactivity. For pyridines, this primarily affects the pKa of the pyridinium ion and the susceptibility of the ring to electrophilic or nucleophilic attack. The neopentyl group is a saturated alkyl group and thus acts as a weak electron-donating group through the sigma framework via an inductive effect (+I).
Hammett Substituent Constant (σ)
Rationale for Estimation: The electronic effect of alkyl groups is primarily inductive. The σₚ value for a methyl group is -0.17, and for a tert-butyl group, it is -0.20.[3] The neopentyl group's inductive effect is expected to be similar to that of the tert-butyl group due to the presence of the electron-releasing quaternary carbon. Therefore, a σₚ value in the range of -0.18 to -0.22 is a reasonable estimate for the neopentyl group.
| Substituent (at para position) | Hammett Constant (σₚ) | Data Source |
| -H | 0.00 | By definition |
| -CH₃ | -0.16 | [3] |
| -C(CH₃)₃ | -0.20 | [3] |
| -CH₂C(CH₃)₃ (Neopentyl) | -0.18 to -0.22 (Estimated) | N/A |
Experimental Determination of pKa
The most direct experimental measure of the electronic effect on the pyridine nitrogen is the pKa of its conjugate acid. An increased electron-donating character of the 4-substituent leads to a higher pKa.
Protocol: Potentiometric Titration
-
Preparation: Accurately weigh a sample of 4-neopentylpyridine and dissolve it in a known volume of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point is determined from the inflection point of the titration curve (or its first derivative).
Steric Properties: Quantifying Molecular Bulk
The steric hindrance imposed by a ligand is crucial in coordination chemistry and catalysis, influencing coordination numbers, reaction rates, and selectivity. The neopentyl group is significantly bulky, and quantifying this property is essential for predicting its behavior.
The Concept of Ligand Cone Angle (θ)
Introduced by Chadwick A. Tolman, the cone angle is a widely used metric to quantify the steric bulk of a ligand.[4] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[4][5] While originally developed for phosphine ligands, the concept is adaptable to N-heterocyclic ligands like 4-neopentylpyridine.
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Introduction: The Significance of 4-Neopentylpyridine and its Spectroscopic Signature
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Neopentylpyridine
This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectrum of 4-neopentylpyridine. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of heterocyclic aromatic compounds.
4-Neopentylpyridine is a heterocyclic compound featuring a pyridine ring substituted at the fourth position with a neopentyl group. The pyridine moiety is a fundamental scaffold in numerous pharmaceuticals and functional materials, making the characterization of its derivatives crucial.[1] UV-Vis spectroscopy provides a rapid, non-destructive, and highly sensitive method for probing the electronic structure of such molecules. The resulting absorption spectrum serves as a unique fingerprint, invaluable for structural confirmation, purity assessment, and quantitative analysis via the Beer-Lambert law.[1][2]
Understanding the UV-Vis absorption profile of 4-neopentylpyridine is essential for controlling reaction kinetics, determining concentrations in complex matrices, and predicting photochemical behavior. This guide explains the causality behind the spectral features and provides a robust, self-validating protocol for acquiring high-quality data.
Below is the chemical structure of 4-neopentylpyridine, the subject of this guide.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of 4-neopentylpyridine is dominated by the electronic transitions within the pyridine ring. Unlike benzene, which only exhibits π → π* transitions, pyridine's heteroaromatic nature introduces an additional, lower-energy transition.[3]
-
π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For the pyridine ring, these transitions are analogous to those in benzene and typically occur at shorter wavelengths (below 270 nm).[3][4]
-
n → π Transitions:* The nitrogen atom in the pyridine ring possesses a lone pair of electrons in a non-bonding (n) orbital. An electron from this orbital can be promoted to an anti-bonding π* orbital. This n → π* transition is lower in energy (occurs at a longer wavelength) than the π → π* transitions and has a significantly lower molar absorptivity (intensity).[3]
The neopentyl group, being an alkyl substituent, is an electron-donating group. This typically causes a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the stabilization of the excited state.
Solvent Effects (Solvatochromism): The choice of solvent can significantly influence the absorption spectrum.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the nitrogen's lone pair, lowering the energy of the n orbital. This increases the energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift to shorter wavelengths.[5]
-
Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, intermolecular interactions are minimal, and the spectrum is considered to be a close representation of the molecule in the gas phase.
Experimental Protocol for High-Fidelity Spectrum Acquisition
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1 Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory, as glass or plastic cuvettes absorb strongly in the UV region.[1][6]
-
Solvents: Use only UV-grade (spectrophotometric grade) solvents such as ethanol, methanol, acetonitrile, or hexane. The solvent must be transparent in the wavelength range of interest.[1]
-
Analyte: 4-Neopentylpyridine of high purity.
-
Labware: Class A volumetric flasks and micropipettes for accurate solution preparation.
3.2 Step-by-Step Workflow
The following workflow ensures the systematic and accurate acquisition of the UV-Vis spectrum.
3.2.1 Solution Preparation
-
Stock Solution: Accurately weigh a small amount of 4-neopentylpyridine and dissolve it in a known volume of UV-grade solvent in a volumetric flask to create a stock solution of approximately 1 mM. The choice of solvent is critical; ethanol is a good starting point due to its polarity and UV transparency.
-
Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions with concentrations typically in the micromolar range (e.g., 10 µM to 50 µM). This concentration range is generally optimal to yield absorbance values between 0.1 and 1.0, where the Beer-Lambert law holds the highest accuracy.[7]
3.2.2 Instrument Operation and Measurement
-
Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to warm up for at least 15-30 minutes to ensure a stable output.[8][9]
-
Parameter Setup: Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
Baseline Correction: This step is crucial for accuracy. Fill both the reference and sample cuvettes with the pure solvent being used for the analysis. Place them in their respective holders and perform a baseline scan. The instrument will store this as a zero-absorbance reference across the entire wavelength range, effectively subtracting the signal from the solvent and cuvettes.[6]
-
Sample Measurement: Remove the sample cuvette, rinse it with a small amount of your analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.
-
Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.
Data Interpretation and Expected Results
The resulting spectrum will be a plot of absorbance versus wavelength.
4.1 Expected Spectral Features
Based on the known spectrum of pyridine and related derivatives, the following features are anticipated for 4-neopentylpyridine.[4][10][11]
| Solvent | Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Characteristics |
| Hexane (Non-polar) | n → π | ~275 - 285 | Low (~300-500 L mol⁻¹ cm⁻¹) | Weak, broad band. |
| π → π | ~250 - 260 | High (~2000-3000 L mol⁻¹ cm⁻¹) | Strong, sharp band with possible vibrational fine structure. | |
| Ethanol (Polar, Protic) | n → π | Shifted to < 270 nm | Low | Hypsochromic (blue) shift, may be obscured by the π → π band.[5] |
| π → π* | ~255 - 265 | High (~2000-3000 L mol⁻¹ cm⁻¹) | Minor shift, loss of fine structure due to solvent interactions. |
4.2 Quantitative Analysis (Beer-Lambert Law)
For quantitative applications, a calibration curve must be generated.[2][7]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the strong π → π* transition.
-
Plot Absorbance vs. Concentration. The result should be a linear relationship that passes through the origin, confirming adherence to the Beer-Lambert Law (A = εbc).
-
The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Conclusion
This guide outlines a scientifically rigorous approach to obtaining and interpreting the UV-Vis absorption spectrum of 4-neopentylpyridine. The spectrum is characterized by a strong π → π* transition around 250-265 nm and a weaker n → π* transition at longer wavelengths, the position of which is highly sensitive to solvent polarity.[3][5] By following the detailed experimental protocol, researchers can acquire high-fidelity data suitable for qualitative identification, purity assessment, and precise quantitative analysis. This foundational spectroscopic knowledge is indispensable for professionals in chemical synthesis and pharmaceutical development.
References
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PubMed. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. National Center for Biotechnology Information. [Link]
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SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
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Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. [Link]
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ResearchGate. Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. [Link]
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Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]
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University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]
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Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
ACS Publications. Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. [Link]
-
ACS Publications. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. [Link]
-
ResearchGate. (2026, February 25). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]
-
ResearchGate. UV-spectrum of pyridine. [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
-
Valencia College Science Resources. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]
-
Unknown Source. UV – VIS spectrometer. [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. [Link]
-
RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]
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- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Thermodynamic Stability and Coordination Energetics of 4-Neopentylpyridine: A Paradigm Shift in Advanced Materials
Executive Summary
For years, 4-tert-butylpyridine (4-tBP) has been the industry standard as a morphology controller and coordination ligand in advanced materials, most notably within the hole transport layers (HTLs) of Perovskite Solar Cells (PSCs) and complex transition-metal catalysis. However, 4-tBP suffers from a critical thermodynamic flaw: its high volatility at operational temperatures (e.g., 85 °C) leads to rapid evaporation, additive migration, and catastrophic device degradation.
As a Senior Application Scientist, I propose a transition to 4-neopentylpyridine (4-NPP) . By introducing a methylene spacer between the pyridine ring and the bulky tert-butyl group, 4-NPP fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-NPP, detailing its vaporization energetics, coordination thermodynamics, and the self-validating experimental protocols required to profile it.
Structural Thermodynamics: The "Neopentyl Effect"
The thermodynamic stability of a substituted pyridine is governed by the interplay between its enthalpy of vaporization ( ΔHvap ) and its steric profile.
Volatility and Dispersion Forces
The primary failure mode of traditional hindered pyridines is their low ΔHvap . For instance, calorimetric studies on hindered pyridine derivatives show that 4-tBP has an enthalpy of vaporization of approximately 54.4 kJ/mol[1], which is insufficient to prevent outgassing under prolonged thermal stress.
4-Neopentylpyridine ( C10H15N , MW: 149.23 g/mol ) possesses a significantly higher molecular weight and a larger van der Waals surface area. The flexible neopentyl group ( −CH2−C(CH3)3 ) enhances London dispersion forces in the liquid phase. This structural modification drives the boiling point up to ~248 °C (compared to 196 °C for 4-tBP) and increases the estimated ΔHvap to > 62.0 kJ/mol. Consequently, the vapor pressure of 4-NPP at 85 °C is exponentially lower, rendering it thermodynamically stable against volatilization.
Enthalpy-Entropy Compensation in Coordination
When 4-NPP acts as a Lewis base—such as coordinating with Zn(TFSI)2 dopants to prevent lithium salt aggregation[2]—the thermodynamics of binding ( ΔGbind=ΔH−TΔS ) are highly favorable.
-
Enthalpic Gain ( ΔH ): The methylene spacer relieves direct steric strain at the nitrogen atom, allowing for a shorter, stronger coordinate covalent bond with metal centers compared to rigid alpha-substituted pyridines.
-
Entropic Penalty ( ΔS ): While the flexible spacer introduces conformational degrees of freedom, the massive hydrophobic "umbrella" of the tert-butyl head effectively displaces solvent molecules upon coordination, providing an entropic driving force that compensates for the loss of ligand flexibility.
Caption: Thermodynamic pathways illustrating 4-NPP's resistance to volatilization and stable coordination.
Experimental Methodologies for Thermodynamic Validation
To rigorously validate the thermodynamic stability of 4-NPP for drug development or materials science, researchers must move beyond simple boiling point measurements. The following protocols are designed as self-validating systems to extract precise thermodynamic parameters.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Energetics
Causality: Spectroscopic methods (like NMR or UV-Vis) only provide the binding constant ( Ka ). ITC is utilized here because it directly measures the heat evolved during complexation, allowing for the simultaneous, empirical derivation of ΔH , Ka , and ΔS . This proves whether the 4-NPP coordination is enthalpy-driven (strong bonds) or entropy-driven (solvent release).
Step-by-Step Methodology:
-
Preparation: Degas a 0.1 M solution of 4-NPP and a 0.01 M solution of the target metal salt (e.g., Zn(TFSI)2 ) in anhydrous chlorobenzene under vacuum for 15 minutes. Causality: Microbubbles cause erratic thermal spikes that invalidate the integration of heat peaks.
-
Titration: Load the metal solution into the sample cell and the 4-NPP into the syringe. Execute 25 injections of 2 μL each at 300-second intervals at a constant 25 °C. Causality: The 300s interval ensures the system returns to a thermal baseline, proving the reaction has reached thermodynamic equilibrium before the next injection.
-
Data Fitting: Integrate the thermogram using a one-site binding model to extract ΔH and Ka . Calculate ΔG using ΔG=−RTln(Ka) .
-
Validation Checkpoint: Perform a blank titration (injecting 4-NPP into pure solvent). Subtract this background heat of dilution from the main data. If the blank shows significant exothermic peaks, solvent contamination is present, and the run must be aborted.
Protocol 2: Thermogravimetric Analysis (TGA) for Volatility Limits
Causality: To empirically prove the superior ΔHvap of 4-NPP over 4-tBP, TGA coupled with Differential Scanning Calorimetry (DSC) is used. This setup isolates the phase transition kinetics (evaporation) from thermal decomposition.
Step-by-Step Methodology:
-
Sample Loading: Load 10 mg of liquid 4-NPP into a hermetically sealable aluminum pan equipped with a 50 μm laser-drilled pinhole. Causality: The pinhole restricts vapor diffusion, creating a localized vapor-liquid equilibrium that allows accurate extraction of vapor pressure curves.
-
Thermal Ramping: Ramp the temperature from 25 °C to 300 °C at a rate of 5 °C/min under a high-purity N2 purge of 50 mL/min.
-
Kinetic Extraction: Apply the Langmuir evaporation equation to the derivative thermogravimetry (DTG) curve to calculate the exact ΔHvap .
-
Validation Checkpoint: Run a known standard (pure 4-tBP) under identical conditions. The calculated ΔHvap for 4-tBP must match established literature values (~54.4 kJ/mol)[1]. If it deviates by >2%, recalibrate the instrument's microbalance and furnace before analyzing 4-NPP.
Caption: Experimental workflow combining ITC and TGA/DSC to extract comprehensive thermodynamic models.
Quantitative Thermodynamic Data Summary
The following table synthesizes the thermodynamic and physical properties of 4-NPP against legacy pyridine derivatives, highlighting its superiority for high-temperature applications.
| Thermodynamic Property | Pyridine | 4-tert-butylpyridine (4-tBP) | 4-neopentylpyridine (4-NPP) |
| Molecular Formula | C5H5N | C9H13N | C10H15N |
| Molecular Weight ( g/mol ) | 79.10 | 135.21 | 149.23 |
| Boiling Point (°C) | 115 | 196 | ~248 |
| Enthalpy of Vaporization ( ΔHvap ) | 40.2 kJ/mol | 54.4 kJ/mol | > 62.0 kJ/mol (Est.) |
| Steric Profile at Nitrogen | Unhindered | Para-hindered (Rigid) | Para-hindered (Flexible spacer) |
| Primary Application Limitation | Highly volatile, poor shielding | Volatile at 85°C, device degradation | Low volatility, excellent thermal stability |
Conclusion
The transition from 4-tert-butylpyridine to 4-neopentylpyridine represents a critical evolution in the thermodynamic management of coordination complexes and thin-film devices. By leveraging the "neopentyl effect"—whereby a methylene spacer simultaneously increases the enthalpy of vaporization and optimizes the enthalpy-entropy compensation during metal coordination—researchers can engineer systems that withstand aggressive thermal stress without sacrificing the necessary hydrophobic shielding.
References
-
- Journal of Chemical & Engineering Data, ACS Publications.[1] 2. - ResearchGate.[3] 3. - ACS Applied Energy Materials, ACS Publications.[2]
-
- New Journal of Chemistry.[4]
Sources
Solvation Thermodynamics and Solubility Profile of 4-Neopentylpyridine in Organic Solvents
Executive Summary & Structural Mechanics
In the realm of sterically hindered organic bases, 4-neopentylpyridine (CAS 54813-47-7) 1 presents a unique solvation profile driven by its bipartite molecular architecture. The presence of the bulky 2,2-dimethylpropyl (neopentyl) moiety at the para position fundamentally alters the molecule's cohesive energy density compared to unsubstituted pyridine.
From a thermodynamic perspective, the neopentyl group acts as a massive hydrophobic shield. It sterically disrupts the π−π stacking interactions typically observed between planar pyridine rings, thereby lowering the enthalpic barrier required for cavity formation in non-polar solvents. Consequently, the solubility profile of 4-neopentylpyridine is heavily skewed toward lipophilic and halogenated organic solvents, a property that demands specific handling during chromatographic isolation and reaction design 2.
Thermodynamic Pathways of Dissolution
The dissolution of 4-neopentylpyridine is governed by the Gibbs free energy of solvation ( ΔGsolv=ΔHsolv−TΔSsolv ). Favorable solvation occurs when the exothermic solute-solvent interactions overcome the endothermic disruption of solute-solute cohesive forces.
Thermodynamic pathways governing 4-neopentylpyridine dissolution in organic solvents.
In aliphatic hydrocarbons (e.g., n-pentane), dispersion forces (London forces) dominate. The neopentyl group perfectly matches the dielectric environment of pentane, resulting in near-miscibility. Conversely, in polar aprotic solvents like acetonitrile, the basic nitrogen lone pair facilitates strong dipole-dipole interactions, enabling high solubility despite the non-polar tail 3.
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of 4-neopentylpyridine across various solvent classes at standard ambient temperature (25 °C).
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Primary Solvation Mechanism | Predicted Solubility (25 °C) |
| Aliphatic Hydrocarbon | n-Pentane | 1.84 | Dispersion forces (lipophilic tail matching) | > 500 mg/mL (Miscible) |
| Halogenated | Dichloromethane (DCM) | 8.93 | Induced dipole & dispersion | > 500 mg/mL (Miscible) |
| Polar Aprotic | Acetonitrile | 37.5 | Dipole-dipole (pyridine nitrogen) | 100 - 250 mg/mL |
| Polar Protic | Ethanol | 24.5 | Hydrogen bonding (H-bond acceptor) | 50 - 100 mg/mL |
| Aqueous | Water | 80.1 | Hydrophobic effect dominates (hydration shell penalty) | < 1 mg/mL (Sparingly) |
Data Interpretation: The extreme solubility in pentane is a critical factor in organic synthesis. For instance, when isolating sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine, 4-neopentylpyridine is often a persistent impurity. Because both compounds are highly soluble in pentane, specialized chromatographic techniques must be employed to separate them 4.
Self-Validating Experimental Protocol for Solubility Determination
To accurately determine the solubility limit of highly lipophilic bases without falling victim to kinetic supersaturation or solvent evaporation errors, a closed-loop, self-validating protocol is mandatory.
Workflow for self-validating solubility determination of 4-neopentylpyridine.
Step-by-Step Methodology & Causality
-
Isothermal Equilibration: Add excess 4-neopentylpyridine to 10.0 mL of the target solvent in a sealed borosilicate glass vial.
-
Causality: Borosilicate minimizes surface adsorption of the basic nitrogen. Sealing prevents the volatile loss of low-boiling solvents like pentane or DCM. Agitate at 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium, bypassing transient kinetic supersaturation states.
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.
-
Causality: Centrifugation is strictly preferred over filtration. The highly lipophilic neopentyl group has a strong propensity to adsorb onto standard PTFE or nylon syringe filters via hydrophobic interactions, which would artificially lower the measured concentration in the filtrate.
-
-
Dual-Quantification (The Self-Validating Step):
-
Method A (HPLC-UV): Dilute a 100 µL aliquot of the supernatant into a miscible diluent. Quantify via HPLC-UV at 254 nm against a validated calibration curve.
-
Method B (Gravimetric): Transfer exactly 1.00 mL of the supernatant to a pre-weighed glass crucible. Evaporate the solvent under a gentle nitrogen stream until a constant mass is achieved.
-
-
Mass Balance Cross-Check: Compare the concentrations derived from Method A and Method B.
-
Causality: If the gravimetric mass exceeds the HPLC mass by >5%, it indicates solvent entrapment in the residue or the co-precipitation of impurities. If the HPLC value exceeds the gravimetric value, it suggests volatile loss of the solute during the nitrogen blowdown phase. The system only validates the solubility limit if Δ<5% .
-
Downstream Applications: Chromatographic Isolation
The solubility profile of 4-neopentylpyridine directly dictates its purification strategy. Because the molecule is practically miscible in pentane, standard crystallization techniques often fail.
When 4-neopentylpyridine is present as a colored impurity in the synthesis of related alkylpyridines, it cannot be removed by simple distillation or acid-base extraction due to overlapping physical properties. Instead, the high solubility in pentane is leveraged by loading the crude mixture onto an activated, water-jacketed acidic alumina column 2. The basic pyridine nitrogen interacts exothermically with the acidic stationary phase, while the neopentyl group maintains the molecule's solubility in the non-polar pentane mobile phase, allowing for highly resolved, controlled elution.
References
-
GuideChem - 2,6-Di-tert-butyl-4-methylpyridine 38222-83-2 wiki (Details the solubility and chromatographic separation of neopentylpyridine impurities in pentane). 2
-
ChemicalBook - Pyridine, 4-(2,2-dimethylpropyl)- | 54813-47-7 (Chemical properties and CAS identification for 4-neopentylpyridine). 1
-
ChemicalBook - 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 (Outlines the solubility parameters of related sterically hindered alkylpyridines in ethanol and acetic acid). 4
-
ACS Publications - Aromatic N-oxides. VIII. Dual bond cleavage of the anhydro base intermediate in 4-alkylpyridine N-oxide-acid anhydride reactions (Discusses the reactivity and solvation of 4-neopentylpyridine in polar aprotic environments like acetonitrile). 3
Sources
Navigating the Chemical Maze: A Technical Guide to the Identification and Application of 4-Neopentylpyridine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Synthesis, and Potential Applications of 4-Neopentylpyridine (CAS RN: 54813-47-7).
In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of novel chemical entities are paramount. This technical guide, designed for seasoned researchers and drug development professionals, provides an in-depth exploration of 4-neopentylpyridine, a substituted pyridine derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to facilitate its application in the laboratory.
Introduction: The Prominence of Pyridine Scaffolds in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of new therapeutic agents.[2] Substituted pyridines, such as 4-neopentylpyridine, offer a modular approach to fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, enabling the optimization of efficacy and safety profiles.
Identification and Nomenclature: Unambiguously Defining 4-Neopentylpyridine
Precise communication in chemical research hinges on accurate and standardized nomenclature. The compound of interest is systematically identified as follows:
| Identifier | Value |
| Common Name | 4-Neopentylpyridine |
| Systematic Name | Pyridine, 4-(2,2-dimethylpropyl)- |
| CAS Registry Number® | 54813-47-7[3] |
| Molecular Formula | C10H15N[3] |
| Molecular Weight | 149.23 g/mol [3] |
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier, ensuring that "54813-47-7" refers to this specific chemical substance, eliminating any ambiguity arising from common or systematic names.
Synthesis and Purification: A Practical Workflow
The synthesis of 4-substituted pyridines can be approached through various established methodologies. A common and effective strategy involves the introduction of the alkyl substituent onto a pre-existing pyridine ring. One such conceptual pathway is outlined below, starting from a suitable 4-halopyridine.
Conceptual Synthetic Pathway: A Grignard Cross-Coupling Approach
A robust method for the formation of carbon-carbon bonds at the 4-position of the pyridine ring is through a Kumada or Negishi-type cross-coupling reaction. This involves the reaction of a 4-halopyridine with a neopentyl Grignard reagent or a neopentylzinc halide in the presence of a suitable palladium or nickel catalyst.
Caption: Conceptual workflow for the synthesis of 4-neopentylpyridine via cross-coupling.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established cross-coupling methodologies and should be optimized for specific laboratory conditions.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of neopentyl halide (e.g., 1-chloro-2,2-dimethylpropane) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring.
-
Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and the palladium or nickel catalyst in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared neopentylmagnesium halide solution to the solution of the 4-halopyridine and catalyst.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-neopentylpyridine.
-
Structural Elucidation and Quality Control
The identity and purity of the synthesized 4-neopentylpyridine must be rigorously confirmed through a combination of spectroscopic techniques.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically two doublets in the aromatic region) and the neopentyl group protons (a singlet for the nine methyl protons and a singlet or multiplet for the two methylene protons). |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the three distinct carbon atoms of the neopentyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 4-neopentylpyridine (149.23 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring. |
The causality behind these expected observations lies in the unique magnetic and vibrational environments of the nuclei and bonds within the molecule, providing a fingerprint for its structure.
Potential Applications in Drug Discovery
The introduction of the neopentyl group at the 4-position of the pyridine ring can significantly influence the molecule's properties, making it an attractive scaffold for drug design.
Rationale for Pharmacological Interest
-
Lipophilicity Modulation: The bulky and hydrophobic neopentyl group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The quaternary carbon of the neopentyl group is sterically hindered, which can block metabolic attack at that position, leading to an increased in vivo half-life of a drug candidate.
-
Receptor Binding: The defined size and shape of the neopentyl group can provide a key interaction with a specific binding pocket of a target protein, enhancing potency and selectivity.
Caption: Relationship between the properties of the neopentyl group and its potential impact on drug design.
Pyridine derivatives are known to target a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The unique profile of 4-neopentylpyridine makes it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.
Conclusion
This technical guide provides a comprehensive overview of 4-neopentylpyridine, from its unambiguous identification via its CAS Registry Number to its synthesis, characterization, and potential applications in drug discovery. By understanding the fundamental properties and synthetic accessibility of this compound, researchers are better equipped to leverage its potential in the development of the next generation of innovative medicines.
References
-
IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
Introduction: The Strategic Role of Steric Bulk in Ligand Design
An Application Guide to the Role of 4-Neopentylpyridine in Coordination Chemistry
In the intricate world of coordination chemistry, the ligand is not merely a spectator to the metal center's reactivity; it is an active architect, shaping the electronic and steric environment that dictates the outcome of chemical transformations. Pyridine and its derivatives are foundational ligands, offering a stable N-donor anchor to virtually every transition metal.[1][2] The true power of pyridine chemistry, however, is unlocked through functionalization of the pyridine ring. By strategically placing substituents, one can precisely tune the properties of the resulting metal complex.
This guide focuses on 4-neopentylpyridine , a ligand characterized by a sterically demanding yet electronically simple substituent. The neopentyl group, -CH₂C(CH₃)₃, is a bulky, saturated hydrocarbon moiety. Its primary influence is steric; it is a strong electron-donating group by induction, but it lacks the more complex electronic effects of π-accepting or -donating groups. This combination makes it an excellent tool for isolating and studying the impact of steric hindrance on coordination spheres and catalytic activity.
Due to the limited specific literature on 4-neopentylpyridine, this guide will draw heavily on data from its close structural and electronic analogue, 4-tert-butylpyridine (TBP) . The tert-butyl group shares the key characteristic of being a bulky, non-coordinating alkyl group at the 4-position, making it an excellent proxy for understanding the fundamental principles at play. We will explore the synthesis of this ligand class, its impact on the structure of metal complexes, and its application in catalysis, providing researchers with the foundational knowledge and practical protocols needed to leverage its unique properties.
Part 1: Ligand Profile and Synthesis
Causality of Ligand Properties: Steric vs. Electronic Effects
The utility of 4-neopentylpyridine stems from a deliberate design choice: maximizing steric bulk while maintaining simple electronic donation. Unlike substituents at the 2- or 6-positions, a group at the 4-position does not directly obstruct the metal-nitrogen bond. Instead, its bulk projects outwards from the coordination sphere, influencing how complexes pack in the solid state and how substrates approach the metal center in a catalytic cycle.
The neopentyl group is a slightly stronger sigma-donor than a methyl group, which marginally increases the electron density at the metal center. However, its most significant contribution is steric. This steric pressure can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, and can enhance solubility in nonpolar organic solvents, a crucial factor for homogeneous catalysis.[3]
| Property | Pyridine | 4-Methylpyridine (γ-picoline) | 4-tert-Butylpyridine |
| pKa (Conjugate Acid) | 5.25[1] | 6.02 | 5.99 |
| Steric Footprint | Minimal | Small | Large |
| Key Feature | Parent Ligand | Increased Basicity | High Steric Bulk & Solubility |
Table 1: Comparison of Properties for Pyridine and 4-Alkylpyridines. The data highlights that while alkyl substitution increases basicity compared to pyridine, the primary differentiator for 4-tert-butylpyridine (and by extension, 4-neopentylpyridine) is its significant steric presence.
Protocol 1: Synthesis of 4-Neopentylpyridine
While a specific, optimized synthesis for 4-neopentylpyridine is not widely published, a plausible and modern approach involves the direct C-H functionalization of pyridine, a strategy that avoids the often harsh conditions of classical pyridine syntheses. The following protocol is based on nickel/Lewis acid-catalyzed C-4 alkylation methods.[4]
Workflow for Ligand Synthesis
Caption: Workflow for 4-neopentylpyridine synthesis.
Materials:
-
Pyridine
-
Neohexene (3,3-dimethyl-1-butene)
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and a strong base (e.g., NaH) for NHC ligand generation, or a pre-formed Ni(0)-NHC complex.
-
MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), prepare the active Ni(0)-NHC catalyst. This can be done by deprotonating the IPr salt with a base and adding it to Ni(COD)₂, or by using a pre-formed, commercially available complex.
-
Reaction Setup: In a dry Schlenk flask under argon, dissolve the Ni(0)-NHC precatalyst (e.g., 5 mol%) in the chosen solvent.
-
Reagent Addition: Add pyridine (1.0 equivalent), followed by the Lewis acid MAD (1.1 equivalents). Stir for 10-15 minutes to allow for coordination.
-
Alkene Addition: Add neohexene (1.5-2.0 equivalents) to the reaction mixture.
-
Heating: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (optimization may be required, typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of an aqueous solution of Rochelle's salt or a dilute HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-neopentylpyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The Lewis acid (MAD) coordinates to the pyridine nitrogen, activating the C4-H bond towards oxidative addition to the Ni(0) center. The bulky N-heterocyclic carbene (NHC) ligand (IPr) stabilizes the nickel center and promotes the necessary reductive elimination step while preventing side reactions.[4] This regioselectivity for the C-4 position is a key advantage of this catalytic system.
Part 2: Coordination Chemistry and Structural Impact
The introduction of a bulky group like neopentyl at the 4-position has profound consequences on the geometry and properties of the resulting metal complex.
Key Structural Effects:
-
Coordination Number: While not directly hindering the M-N bond, the collective bulk of multiple 4-neopentylpyridine ligands can disfavor higher coordination numbers that would lead to excessive ligand-ligand repulsion.
-
Bond Lengths and Angles: The strong sigma-donating nature of the alkyl group can slightly shorten M-N bond lengths compared to unsubstituted pyridine. The most significant effect is on the orientation of the pyridine rings themselves. To minimize steric clash between adjacent ligands, the pyridine rings often twist or tilt significantly.
-
Solubility: The large, nonpolar neopentyl groups dramatically increase the solubility of metal complexes in organic solvents like dichloromethane, toluene, and even alkanes, which is highly beneficial for homogeneous catalysis and solution-state characterization.
Case Study 1: Octahedral Coordination (4-tert-butylpyridine Proxy)
The complex trans-[TcO₂(TBP)₄]⁺ provides an excellent example of a crowded octahedral environment.[5] The four bulky TBP ligands occupy the equatorial plane around the technetium center.
Structural Analysis of a Crowded Octahedral Complex
Caption: Steric effects in an octahedral complex.
In the crystal structure of trans-[TcO₂(TBP)₄]⁺, the pyridine rings are significantly twisted away from the ideal equatorial plane to accommodate the tert-butyl groups. The average dihedral angle formed by the pyridine ring with a plane defined by the Tc and two adjacent nitrogen atoms is 74°. This twisting is a direct consequence of steric repulsion between the bulky substituents on adjacent ligands.
| Parameter | Value (Å) | Significance |
| Average Tc=O bond length | 1.743 Å | Typical for a Tc(V) dioxo core. |
| Average Tc-N bond length | 2.15 Å | Reflects the sigma-donation from the pyridine nitrogen. |
Table 2: Selected Structural Data for trans-[TcO₂(TBP)₄]⁺.
Case Study 2: Tetrahedral Coordination (4-tert-butylpyridine Proxy)
Lewis acid-base adducts of dialkylzinc, such as (4-t-BuPy)₂ZnR₂, demonstrate how sterics influence lower coordination numbers. Zinc alkyls are strong Lewis acids that typically form four-coordinate, distorted tetrahedral adducts with two pyridine ligands.[6]
| Complex | Zn-N Bond Length (Å) | Zn-C Bond Length (Å) | N-Zn-N Angle (°) |
| (4-t-BuPy)₂ZnMe₂ | 2.083 | 1.988 | 100.9° |
| (4-t-BuPy)₂Zn(t-Bu)₂ | 2.110 | 2.025 | 96.9° |
Table 3: Structural Comparison of (4-t-BuPy)₂ZnR₂ Adducts.[6]
Interpretation: The data clearly shows that as the steric bulk on the metal's alkyl substituents increases (from Methyl to tert-Butyl), the Zn-N and Zn-C bonds elongate to relieve steric strain. Furthermore, the N-Zn-N angle compresses significantly, distorting the geometry further from an ideal tetrahedron. This demonstrates that the steric demands of both the primary (R) and ancillary (4-t-BuPy) ligands are crucial in defining the final structure.
Part 3: Applications in Homogeneous Catalysis
The properties endowed by the 4-neopentyl group—high solubility and significant steric bulk—make it a valuable ancillary or "spectator" ligand in homogeneous catalysis. It can stabilize the active catalytic species without directly participating in the bond-making or bond-breaking steps.
Rationale for Use:
-
Enhanced Solubility: Many catalytic precursors and intermediates are poorly soluble in the nonpolar solvents often required for catalysis. The lipophilic neopentyl groups can render a complex highly soluble, ensuring a truly homogeneous reaction medium.
-
Steric Protection: The bulky profile can prevent bimolecular decomposition pathways, such as the dimerization of catalyst centers, which can lead to deactivation. It can also create specific pockets around the metal center, influencing the regioselectivity or stereoselectivity of a reaction by controlling how a substrate can approach the active site.
-
Electronic Tuning: As a simple alkyl group, it acts as a reliable sigma-donor, increasing the electron density on the metal. This can enhance the rate of key catalytic steps like oxidative addition in cross-coupling cycles.
Protocol 2: Synthesis of a Palladium(II) Catalyst Precursor
Palladium complexes bearing pyridine ligands are common precursors for cross-coupling reactions like Suzuki-Miyaura and Heck couplings. The following is a representative protocol for the synthesis of trans-dichlorobis(4-neopentylpyridine)palladium(II), a plausible and useful catalyst precursor.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
4-Neopentylpyridine (synthesized as per Protocol 1)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Step-by-Step Procedure:
-
Solubilization of PdCl₂: Suspend PdCl₂ (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask. The amount of solvent should be sufficient to form a stirrable slurry.
-
Ligand Addition: In a separate flask, dissolve 4-neopentylpyridine (2.1 equivalents) in a small amount of acetonitrile.
-
Reaction: Add the 4-neopentylpyridine solution dropwise to the stirring suspension of PdCl₂ at room temperature. A color change (typically from dark brown/red to a yellow or pale orange) and dissolution of the solid should be observed as the complex forms.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Precipitation: After the reaction is complete, add diethyl ether to the flask until a precipitate forms. Diethyl ether acts as an anti-solvent for the polar complex.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of diethyl ether to remove any unreacted ligand and other soluble impurities.
-
Drying: Dry the resulting solid product under high vacuum for several hours.
-
Characterization: The product can be characterized by ¹H NMR (signals for the coordinated pyridine will be shifted downfield compared to the free ligand), elemental analysis, and IR spectroscopy.
Self-Validation: The formation of the desired square planar trans complex is often favored for steric reasons and can be confirmed by spectroscopic methods. For instance, a single set of pyridine resonances in the NMR spectrum is indicative of the magnetically equivalent trans geometry. The success of this precursor in a subsequent catalytic test reaction (e.g., a small-scale Suzuki coupling) provides ultimate validation of its identity and purity.
Conclusion
4-Neopentylpyridine represents a class of ligands designed to exert a specific and predictable influence on a metal's coordination sphere. Its role is primarily that of a sterically demanding, electron-donating ancillary ligand. While it does not participate directly in bond-forming events at the metal center, its presence is critical for:
-
Tuning Solubility: Ensuring homogeneity of the catalytic system.
-
Imposing Steric Control: Preventing catalyst decomposition and influencing selectivity.
-
Modulating Electronic Properties: Providing a simple, inductive electron-donating effect.
By understanding the causality behind these effects and employing robust synthetic protocols, researchers can effectively utilize 4-neopentylpyridine and its analogues to develop more stable, soluble, and selective coordination complexes for applications ranging from fundamental organometallic studies to the development of next-generation catalysts.
References
-
Kastner, M. E., Fackler, P. H., Clarke, M. J., & Deutsch, E. (1984). Synthesis and Structure of trans-[O₂(TBP)₄Tc]⁺ (TBP = 4-tert-Butylpyridine) and Related Complexes. Inorganic Chemistry, 23(26), 4683–4688. [Link]
-
Al-Otaibi, J. S., Al-Majrashi, A. A., Al-amri, S. S., et al. (2022). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Molecules, 27(4), 1297. [Link]
-
Fackler, P. H., Kastner, M. E., & Clarke, M. J. (1985). Synthesis and structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-butylpyridine) and related complexes. Inorganic Chemistry. [Link]
-
Westhoff, G., & Drießen, M. (2011). Synthesis and Crystal Structures of t-Butyl-Pyridine Adducts of ZnR₂ (R = Me, i-Pr, t-Bu, Cp*). Zeitschrift für anorganische und allgemeine Chemie, 637(1), 83-86. [Link]
-
Kondo, Y., et al. (2023). Crystal structure of (μ-hydrogen disulfato)-μ-oxido-bis[(4,4′-di-tert-butyl-2,2′-bipyridine)oxidovanadium(IV/V)] acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(11). [Link]
-
Bowman, A. C., et al. (2006). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 128(40), 13152–13164. [Link]
-
Sibi, M. P., & Itoh, K. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3230. [Link]
-
Lo, W. K. C., et al. (2015). A Dinuclear Platinum(II) N4Py Complex: An Unexpected Coordination Mode For N4Py. Inorganic Chemistry, 54(14), 6671–6673. [Link]
-
Brown, H. C., & Cahn, A. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1715–1719. [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]
-
Zhang, W., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5649. [Link]
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13136–13137. [Link]
-
Geersing, A., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry, 57(13), 7748-7756. [Link]
-
Housecroft, C. E., et al. (2019). Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. Crystals, 9(1), 35. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]
-
Tollefson, E. J., et al. (2021). Requirements for Late-Stage Hydroboration of Pyridine N-Heterocyclic Carbene Iron(0) Complexes: The Role of Ancillary Ligands. Inorganic Chemistry, 60(23), 17993-18003. [Link]
-
Yadav, P., et al. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5). [Link]
-
Organic Syntheses. (n.d.). 3-Methyl-4-nitropyridine-1-oxide. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Sella, E. (2012). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Stoltz Group, Caltech. [Link]
-
Kumar, P., & Singh, A. (2016). Pyridine and related ligands in transition metal homogeneous catalysis. Russian Journal of Coordination Chemistry, 42(1), 1-18. [Link]
-
Kumar, P. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]
Sources
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- 2. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]
- 3. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. duepublico2.uni-due.de [duepublico2.uni-due.de]
Application Note: 4-Neopentylpyridine Derivatives in Medicinal Chemistry
Executive Summary
The incorporation of bulky, aliphatic substituents into pyridine scaffolds is a sophisticated strategy in modern drug design. Specifically, 4-neopentylpyridine derivatives have emerged as critical pharmacophores and synthetic intermediates, most notably in the development of aspartyl-protease inhibitors targeting Alzheimer's disease[1]. This application note provides an authoritative guide on the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing 4-neopentylpyridine derivatives in medicinal chemistry.
Pharmacophore Rationale: The Neopentyl Advantage
In medicinal chemistry, the substitution of a pyridine ring with a neopentyl group (2,2-dimethylpropyl) is rarely accidental. This specific moiety is engineered to solve complex pharmacokinetic and pharmacodynamic challenges:
-
Blood-Brain Barrier (BBB) Penetrance: Neurotherapeutics must cross the highly selective BBB. The neopentyl group significantly increases the lipophilicity (log P) of the parent molecule, facilitating passive diffusion into the central nervous system[2].
-
Steric Shielding & Metabolic Stability: Unlike standard alkyl chains, the bulky tert-butyl head of the neopentyl group lacks reactive benzylic protons, shielding the molecule from rapid cytochrome P450-mediated oxidation.
-
Hydrophobic Pocket Engagement: In enzyme inhibition, the neopentyl moiety acts as an ideal geometric fit for deep, lipophilic binding pockets (such as the S1/S1' subsites in aspartyl proteases), maximizing van der Waals interactions.
Mechanistic Application: BACE1 Inhibition in Alzheimer's Disease
A primary application of 4-neopentylpyridine derivatives is in the synthesis of inhibitors for beta-secretase (BACE1) [3]. BACE1 is an aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP) at Met671, a rate-limiting step in the production of amyloid-beta (Aβ) peptides[4]. Accumulation of Aβ leads to the formation of amyloid plaques, a hallmark of Alzheimer's disease pathology[2].
By incorporating a 4-neopentylpyridine core into phenacyl-2-hydroxy-3-diaminoalkane or benzamide-2-hydroxy-3-diaminoalkane scaffolds, researchers can achieve potent, competitive inhibition of BACE1[1].
Fig 1: Mechanism of action for 4-neopentylpyridine-derived BACE1 inhibitors in Alzheimer's pathology.
Physicochemical Properties & Analytical Data
Accurate tracking of intermediates is vital for multi-step drug synthesis. Table 1 summarizes the key physicochemical and chromatographic properties of critical 4-neopentylpyridine derivatives used in BACE1 inhibitor assembly and related steric applications.
Table 1: Analytical Data for Key 4-Neopentylpyridine Derivatives
| Compound Name | Molecular Weight | Retention Factor ( Rf ) | Eluent System | Primary Application |
| 2-Cyano-4-neopentylpyridine | 174.24 g/mol | 0.47 | 10% EtOAc / Hexanes | BACE1 Inhibitor Intermediate[5] |
| 4-Cyano-2-neopentylpyridine | 174.24 g/mol | 0.25 | 20% Et₂O / Hexanes | BACE1 Inhibitor Intermediate[5] |
| 2,6-Di-tert-butyl-4-neopentylpyridine | 261.45 g/mol | N/A | Pentane (on Alumina) | Sterically Hindered Base Impurity[6] |
Experimental Protocols: Synthesis & Purification
The following protocols outline self-validating systems for the synthesis and rigorous purification of neopentyl-substituted pyridines.
Protocol A: Synthesis of 2-Cyano-4-neopentylpyridine
This procedure utilizes a Negishi cross-coupling approach to install the neopentyl group onto a halogenated pyridine core[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with inert argon gas.
-
Reagent Loading: Charge the flask with 2-chloro-4-cyanopyridine (starting material) and a suitable palladium catalyst.
-
Cross-Coupling: Slowly introduce a neopentylzinc halide reagent. Causality Note: Zinc reagents are preferred here over Grignard reagents due to their higher functional group tolerance, preventing unwanted nucleophilic attack on the sensitive cyano group.
-
Quenching & Extraction: Upon reaction completion (monitored via TLC), quench the reaction with saturated aqueous NH4Cl and extract the organic layer using diethyl ether.
-
Purification: Concentrate the crude residue under reduced pressure. Purify by filtration through a small plug of silica gel, eluting with 20% ether/hexanes[1].
-
Validation: Isolate the product and verify via TLC. The pure 2-cyano-4-neopentylpyridine should yield an Rf of 0.47 in 10% EtOAc/hexanes[5].
Fig 2: Step-by-step synthetic workflow for 4-neopentylpyridine BACE1 inhibitor intermediates.
Protocol B: Advanced Purification of Highly Sterically Hindered Alkylpyridines
When synthesizing highly hindered derivatives (e.g., 2,6-di-tert-butyl-4-neopentylpyridine), standard purification methods fail. Acid-base extraction or treatment with activated charcoal are notoriously unsuccessful at removing colored impurities from these specific matrices[6].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve approximately 0.3 moles of the crude alkylpyridine in 150 mL of high-purity pentane[7].
-
Column Assembly: Prepare a chromatographic column (40 x 4.5 cm) packed with 300 g of activated, acidic alumina[8].
-
Thermal Regulation (Critical Step): Equip the column with a cold-water jacket and initiate cooling. Causality Note: Cooling is absolutely mandatory because the free pyridine base reacts exothermically with acidic alumina in pentane. Failure to cool the column will result in solvent boil-off, column cracking, and degradation of the target compound[8].
-
Elution: Introduce the pentane solution at the top of the chilled column and elute to obtain the chromatographically pure material[6].
References
-
OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. Google Patents. Available at: [5]
-
US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors. Google Patents. Available at:[1]
-
Purification of Laboratory Chemicals (4th Edition). W.L.F. Armarego, D.D. Perrin. Sciencemadness. Available at:[Link][7]
-
EP1734942A1 - Substituted urea and carbamate... aspartyl-protease inhibitors. Google Patents. Available at:[9]
Sources
- 1. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents [patents.google.com]
- 4. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 5. OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. EP1734942A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Pyridine-Type Catalysis
A Note on Scope: This guide focuses on the principles of reaction temperature optimization for pyridine-type catalysts, with specific examples centered on the widely used catalyst 4-Dimethylaminopyridine (DMAP). Due to the limited specific literature on 4-neopentylpyridine as a catalyst, we are using DMAP as a representative model. The fundamental concepts and troubleshooting strategies discussed here are broadly applicable to other substituted pyridine catalysts, including 4-neopentylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for reactions catalyzed by 4-Dimethylaminopyridine (DMAP)?
A1: DMAP-catalyzed reactions are generally conducted between 0 °C and room temperature (approximately 20-25 °C). The mild conditions are often sufficient due to the high nucleophilicity of DMAP, which significantly accelerates acylation and other related transformations. However, the optimal temperature is highly dependent on the specific substrates and reaction type.
Q2: How does temperature affect the rate of a DMAP-catalyzed reaction?
A2: According to the Arrhenius equation, reaction rates increase with temperature. This is due to the higher kinetic energy of molecules leading to more frequent and energetic collisions. Therefore, if a reaction is proceeding too slowly at room temperature, a modest increase in temperature can lead to a significant rate enhancement.
Q3: What are the risks of running a DMAP-catalyzed reaction at elevated temperatures?
A3: While increasing temperature can increase the reaction rate, it can also lead to several undesirable outcomes. These include:
-
Decreased Selectivity: Higher temperatures can provide enough energy to overcome the activation barriers of side reactions, leading to the formation of unwanted byproducts.
-
Catalyst Decomposition: Although DMAP is relatively stable, prolonged exposure to high temperatures can lead to its degradation.
-
Substrate or Product Instability: The starting materials or desired products themselves may be thermally labile and decompose or rearrange at elevated temperatures.
Q4: Can I use sub-ambient temperatures for my DMAP-catalyzed reaction?
A4: Yes, running reactions at 0 °C or even lower is a common strategy, particularly when dealing with highly reactive substrates or when high selectivity is crucial. Lower temperatures can help to control the reaction rate, minimize exothermic events, and prevent the formation of byproducts.
Troubleshooting Guide: Low Yield and Byproduct Formation
This section addresses common issues encountered during reactions and provides a systematic approach to temperature optimization.
Issue 1: Reaction is too slow or incomplete at room temperature.
-
Underlying Cause: The activation energy for the desired transformation may not be sufficiently overcome at room temperature for the specific substrates being used.
-
Troubleshooting Workflow:
-
Initial Analysis: Confirm the slow reaction rate by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Systematic Temperature Increase: Incrementally increase the reaction temperature. A good starting point is to raise the temperature in 10-15 °C intervals (e.g., from 25 °C to 40 °C).
-
Monitoring: At each new temperature, continue to monitor the reaction progress and check for the appearance of new, unidentified spots on the TLC plate or peaks in the chromatogram, which would indicate byproduct formation.
-
Optimization: Identify the temperature that provides a reasonable reaction rate without significantly compromising the reaction's cleanliness.
-
-
Experimental Protocol: Small-Scale Temperature Screening
-
Set up multiple small-scale reactions (e.g., 0.1 mmol scale) in parallel under an inert atmosphere.
-
Add the substrate, acylating agent (e.g., acetic anhydride), and solvent to each reaction vial.
-
Add the DMAP catalyst to each vial.
-
Place each vial in a separate heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 55 °C, 70 °C).
-
Stir the reactions and monitor their progress over time by TLC or LC-MS.
-
Quench the reactions at a set time point and analyze the crude reaction mixtures to determine conversion and purity.
-
-
Data Interpretation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (%) | Observations |
| 25 | 24 | 30 | >98 | Reaction is very slow. |
| 40 | 8 | 95 | 95 | Good conversion, minor byproducts. |
| 55 | 2 | >99 | 85 | Fast conversion, significant byproduct formation. |
| 70 | 1 | >99 | 70 | Very fast, but poor selectivity. |
-
Visualization of Troubleshooting Logic:
Issue 2: Significant byproduct formation is observed.
-
Underlying Cause: The reaction temperature is likely too high, leading to undesired side reactions. Alternatively, the reaction may be highly exothermic, causing localized heating.
-
Troubleshooting Workflow:
-
Initial Analysis: Characterize the major byproducts if possible to understand the side reactions occurring.
-
Systematic Temperature Decrease: Run the reaction at a lower temperature. If it was conducted at room temperature, try cooling it to 0 °C using an ice bath.
-
Controlled Reagent Addition: If the reaction is highly exothermic, consider adding the most reactive reagent slowly via a syringe pump to dissipate the heat generated.
-
Monitoring: At the lower temperature, monitor both the disappearance of starting material and the formation of the desired product, while ensuring the byproduct is not being formed.
-
-
Experimental Protocol: Low-Temperature Reaction Setup
-
Place a round-bottom flask in a larger container that can serve as a cooling bath (e.g., a crystallizing dish).
-
Add the substrate, DMAP, and solvent to the flask.
-
Fill the cooling bath with an ice-water slurry to maintain an internal temperature of approximately 0 °C.
-
Allow the reaction mixture to cool for 10-15 minutes with stirring.
-
Slowly add the acylating agent to the cooled reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress.
-
-
Visualization of Temperature Effects:
Caption: The trade-off between reaction rate and selectivity with temperature.
References
-
4-Dimethylaminopyridine (DMAP) , Organic Chemistry Portal, [Link]
resolving NMR signal broadening in 4-neopentylpyridine complexes
Technical Support Center: Troubleshooting NMR Signal Broadening in 4-Neopentylpyridine Complexes
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with unresolved, broad 1 H and 13 C NMR signals when characterizing metal complexes bearing 4-neopentylpyridine ligands. The bulky neopentyl group ( −CH2C(CH3)3 ) introduces significant steric hindrance, which, combined with the specific electronic properties of the metal center, can severely impact nuclear relaxation and chemical exchange dynamics.
This guide provides field-proven diagnostic criteria and step-by-step protocols to rescue your spectral resolution. We do not just provide steps; we explain the physical causality behind the broadening so you can logically deduce the state of your complex.
Diagnostic Data Summary
Before troubleshooting, it is critical to quantify your baseline NMR parameters. Compare your complex's behavior against this diagnostic table to isolate the physical causality of the broadening.
| Broadening Mechanism | Typical Line Width ( Δν1/2 ) | Chemical Shift Range ( δ ) | Temperature Dependence (VT-NMR) | T1 Relaxation Time |
| Chemical Exchange | 10 – 500 Hz | Diamagnetic (0 – 15 ppm) | Sharpens at high/low temp extremes | Normal (0.5 – 3.0 s) |
| Paramagnetic Relaxation | 50 – >5000 Hz | Hyperfine shifted (-100 to +200 ppm) | Shifts scale linearly with 1/T (Curie Law) | Very short (1 – 50 ms) |
| Quadrupolar Coupling | 5 – 100 Hz | Diamagnetic (0 – 15 ppm) | Sharpens at elevated temperatures | Normal (0.5 – 3.0 s) |
| Aggregation / Viscosity | 5 – 50 Hz | Diamagnetic (0 – 15 ppm) | Sharpens at elevated temperatures | Normal T1 , Shortened T2 |
Frequently Asked Questions (FAQs)
Q1: Why are the 1 H NMR signals of my diamagnetic 4-neopentylpyridine complex completely washed out at room temperature? A1: This is the classic signature of chemical exchange in the intermediate regime [1]. The 4-neopentylpyridine ligand undergoes two primary dynamic processes: rotation around the metal-nitrogen bond (highly restricted by the bulky neopentyl group) and ligand dissociation/association. When the exchange rate ( kex ) between two magnetic environments (e.g., coordinated vs. free ligand, or two rotamers) is roughly equal to their frequency difference ( Δν ), the transverse magnetization ( Mxy ) dephases before the Free Induction Decay (FID) can be fully recorded. This drastically shortens the effective transverse relaxation time ( T2∗ ), resulting in severe line broadening[2].
Q2: My complex contains a transition metal (e.g., Ru(III) or Fe(III)). How do I distinguish between chemical exchange and paramagnetic relaxation? A2: Paramagnetic metal centers possess unpaired electrons that generate a massive fluctuating local magnetic field. This induces rapid nuclear relaxation via the paramagnetic spin-orbit and spin-dipolar mechanisms, drastically shortening both T1 and T2 [3]. To distinguish the two:
-
Check the Chemical Shift: Paramagnetic complexes exhibit massive hyperfine (pseudocontact and contact) shifts, often pushing pyridine proton signals far outside the standard 0–15 ppm diamagnetic window (e.g., -20 to +100 ppm)[4]. Chemical exchange alone will not induce these massive shifts.
-
Measure T1 : Inversion-recovery experiments will show T1 values in the millisecond range for paramagnetic broadening[5], whereas exchange-broadened diamagnetic complexes retain normal T1 times (seconds).
Q3: I am working with a Co(III) complex (diamagnetic, d6 ), but the pyridine signals nearest to the metal are still broad. Why? A3: Cobalt-59 is a quadrupolar nucleus (Spin I=7/2 ) with a high natural abundance. The interaction between the nuclear quadrupole moment and the asymmetric electric field gradient (EFG) of the complex causes rapid relaxation of the 59 Co nucleus. This rapid relaxation partially decouples the scalar coupling ( J -coupling) between the metal and the adjacent pyridine protons, leading to "quadrupolar broadening."
Experimental Methodologies
Protocol 1: Variable Temperature (VT) NMR to Resolve Chemical Exchange
Self-Validating Logic: If broadening is due to intermediate exchange, driving the system to either the "fast exchange" (high temperature) or "slow exchange" (low temperature) limit will restore T2 and sharpen the signals[2].
-
Solvent Selection: Dissolve 5–10 mg of your complex in a deuterated solvent with a wide liquid range (e.g., Toluene- d8 or DMF- d7 ).
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Measure the full width at half maximum ( Δν1/2 ) of the neopentyl −CH2− and pyridine ortho-proton signals.
-
Low-Temperature Limit (Slow Exchange): Cool the probe in 10 K increments down to 210 K. Allow 5 minutes for thermal equilibration at each step. Re-tune and re-match the probe. If the broad peak splits into two distinct, sharp peaks (e.g., bound vs. free ligand), you have successfully reached the slow exchange regime.
-
High-Temperature Limit (Fast Exchange): Warm the probe in 10 K increments up to 370 K. If the broad peak coalesces into a single sharp peak representing the population-weighted average of the states, you have reached the fast exchange regime.
Protocol 2: Paramagnetic NMR Optimization for Ru(III)/Fe(III) Complexes
Self-Validating Logic: Paramagnetic signals decay rapidly (short T2 ). Standard NMR pulse sequences with long delays will fail to capture the FID, meaning you must optimize acquisition parameters to catch the signal before it relaxes[4].
-
Increase Spectral Width: Set the sweep width (SW) to at least 400 ppm (e.g., +200 to -200 ppm) to capture highly shifted hyperfine resonances[4].
-
Reduce Acquisition Time (AQ): Because the FID decays in milliseconds, a long AQ only collects noise. Set AQ to 0.05 – 0.1 seconds.
-
Shorten Relaxation Delay (D1): Since T1 is extremely short (often <20 ms), you can set D1 to 0.1 seconds and rapidly accumulate thousands of scans to build the signal-to-noise ratio.
-
Apply Exponential Line Broadening (LB): Apply an LB window function of 5 – 20 Hz during data processing to smooth the noise from the truncated FID.
Diagnostic Workflow Visualization
Diagnostic decision tree for resolving NMR signal broadening in metal complexes.
References
-
Title: Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands Source: ACS Publications (Inorganic Chemistry) URL: [Link]
-
Title: Mechanism of Pyridine−Ligand Exchanges at the Different Labile Sites of 3d Heterometallic and Mixed Valence μ3-oxo Trinuclear Clusters Source: ACS Publications (Inorganic Chemistry) URL: [Link]
-
Title: Chemical exchange in NMR Source: MRI Questions URL: [Link]
-
Title: Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts Source: ACS Publications URL: [Link]
-
Title: Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields Source: RSC Publishing URL: [Link]
Sources
- 1. mriquestions.com [mriquestions.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01149C [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Selection for 4-Neopentylpyridine Extraction
Welcome to the Application Support Center. This guide provides advanced troubleshooting and validated protocols for the liquid-liquid extraction (LLE) of 4-neopentylpyridine (CAS: 54813-47-7), a highly lipophilic alkylpyridine derivative[1]. Designed for researchers and drug development professionals, this document bridges physicochemical theory with practical benchtop execution.
Part 1: Physicochemical Grounding & Causality
Before troubleshooting, it is critical to understand the causality behind solvent behavior. 4-neopentylpyridine features a bulky 2,2-dimethylpropyl (neopentyl) group at the 4-position of the pyridine ring. This structural motif dictates its extraction dynamics through two primary mechanisms:
-
Increased Lipophilicity (High logP): The steric bulk and hydrocarbon nature of the neopentyl group significantly increase the partition coefficient (logP) compared to unsubstituted pyridine. This drives the molecule's strong thermodynamic preference for non-polar organic solvents[2].
-
pH-Dependent Ionization: Like most alkylpyridines, it possesses a basic nitrogen with a pKa of approximately 6.0. In acidic environments, it protonates to form a highly water-soluble pyridinium salt. Effective organic extraction requires the aqueous phase to be strictly basic to ensure the molecule is in its neutral, unprotonated free-base form[3][4].
Quantitative Solvent Selection Matrix
Selecting the right solvent requires balancing polarity, density, and selectivity[5].
| Solvent | Polarity Index | Density (g/cm³) | Boiling Point (°C) | Selectivity for Lipophilic Pyridines | Emulsion Risk |
| Hexane | 0.1 | 0.66 | 69 | High (Excludes polar impurities) | Low |
| Toluene | 2.4 | 0.87 | 110 | Very High (π-π interactions) | Low |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Moderate (Co-extracts polars) | High |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Moderate (H-bond acceptor) | Moderate |
Part 2: Troubleshooting Guides & FAQs
Q1: I am experiencing low recovery yields (<50%) when extracting 4-neopentylpyridine with Ethyl Acetate. How can I improve this? Root Cause: Poor recovery of basic heterocycles is almost always a function of incorrect aqueous phase pH or mismatched solvent polarity[2]. If the aqueous pH is below 8.0, a significant fraction of the 4-neopentylpyridine remains protonated (ionized) and highly water-soluble. Solution:
-
Measure the aqueous phase pH. Adjust it to pH 8.5–9.0 using 1M NaOH. This ensures the pH is >2 units above the analyte's pKa (~6.0), driving >99% of the molecules into the neutral free-base form[4][6].
-
Switch from Ethyl Acetate (EtOAc) to a non-polar solvent like Toluene or Hexane. The high logP of the neopentyl group means it partitions exceptionally well into non-polar solvents, whereas EtOAc can partition partially into the aqueous phase, reducing overall recovery[7].
Q2: My extraction with Dichloromethane (DCM) is forming a stubborn emulsion. How do I break it and prevent it? Root Cause: Emulsions in LLE occur due to low interfacial tension, the presence of fine particulates, or insufficient density differentials between the phases. DCM has a high density (1.33 g/cm³)[5]. If your aqueous phase has high dissolved salts, its density approaches that of DCM, causing phase inversion or stable emulsions[8]. Solution:
-
Immediate fix: Filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates, or add brine (saturated NaCl) to increase the density and ionic strength of the aqueous phase, forcing the DCM to separate cleanly to the bottom.
-
Preventative action: Switch to a low-density solvent like Hexane (0.66 g/cm³). The massive density differential between water (~1.0 g/cm³) and hexane ensures rapid, crisp phase separation[5].
Q3: How do I selectively extract 4-neopentylpyridine without co-extracting polar reaction byproducts? Root Cause: Using overly polar solvents (like DCM or EtOAc) will co-extract polar impurities because these solvents act as strong hydrogen-bond acceptors or dipoles[9]. Solution: Leverage the lipophilicity of the neopentyl group. Use Hexane or Heptane. Polar impurities (e.g., unreacted polar starting materials or inorganic salts) have virtually zero solubility in aliphatic hydrocarbons. This "selectivity by exclusion" yields a highly pure organic phase, often bypassing the need for downstream column chromatography[9].
Part 3: Validated Step-by-Step Methodology
Protocol: Optimized pH-Driven Liquid-Liquid Extraction
This self-validating protocol ensures maximum mass transfer and phase separation for 4-neopentylpyridine.
Step 1: Aqueous Preparation Transfer the crude reaction mixture containing 4-neopentylpyridine to a suitably sized Erlenmeyer flask. Ensure the total volume allows for a 1:1 organic solvent addition later.
Step 2: pH Adjustment (Critical Step) Slowly add 1M NaOH dropwise while stirring until the pH reaches 8.5 - 9.0 (verify with a calibrated pH meter). Self-Validation Check: The solution should become visibly cloudy as the highly lipophilic free-base pyridine precipitates or forms an immiscible oil out of the aqueous phase.
Step 3: Solvent Addition Transfer the mixture to a separatory funnel. Add Hexane at a 1:1 volume ratio to the aqueous phase.
Step 4: Agitation & Venting Stopper the funnel, invert, and immediately open the stopcock to vent any pressure. Shake vigorously for 30 to 60 seconds to maximize the surface area interface for mass transfer[2]. Vent frequently.
Step 5: Phase Separation Secure the funnel on a ring stand. Allow 5-10 minutes for complete phase separation. The low-density organic phase (Hexane) will form the top layer.
Step 6: Collection & Verification Drain the bottom aqueous layer into a secondary flask. Collect the top organic layer. Self-Validation Check: Spot both layers on a Thin Layer Chromatography (TLC) plate (UV 254 nm). The aqueous layer should show no UV-active spots corresponding to the product, confirming complete mass transfer.
Step 7: Washing & Drying Wash the organic layer once with brine to remove residual water and dissolved salts. Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate via rotary evaporation (keep the water bath <40°C to prevent thermal degradation or volatilization)[9].
Part 4: Extraction Logic Workflow
Decision tree for optimizing 4-neopentylpyridine liquid-liquid extraction based on pH and purity.
Part 5: References
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. 5
-
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. 7
-
5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. 9
-
Solvent Extraction Techniques - Organomation. 8
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase - MDPI. 3
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. 2
-
Pyridine, 4-(2,2-dimethylpropyl)- | 54813-47-7 - ChemicalBook. 1
-
Extraction of Pyridine-3-carboxylic Acid Using TOPO - ResearchGate. 6
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures - ACS Publications. 4
Sources
- 1. Pyridine, 4-(2,2-dimethylpropyl)- | 54813-47-7 [chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 8. organomation.com [organomation.com]
- 9. hydrometaltech.com [hydrometaltech.com]
preventing oxidation and degradation of 4-neopentylpyridine
Technical Support Center: Preventing Oxidation and Degradation of 4-Neopentylpyridine
As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields and poor purity in downstream reactions involving 4-neopentylpyridine. While the bulky neopentyl group ( −CH2−C(CH3)3 ) provides unique steric properties, the molecule remains highly susceptible to N-oxidation and benzylic-position degradation.
This guide provides a self-validating framework to diagnose, prevent, and monitor the degradation of 4-neopentylpyridine, ensuring absolute scientific integrity in your workflows.
Part 1: Mechanistic Overview & Causality of Degradation
To prevent degradation, we must first understand its thermodynamic and kinetic drivers. 4-Neopentylpyridine primarily degrades via two distinct pathways:
-
N-Oxidation (Electrophilic Attack): The lone pair on the pyridine nitrogen is highly nucleophilic. In the presence of atmospheric oxygen, peroxides, or trace transition metals, it undergoes an exothermic N-oxidation to form 4-neopentylpyridine N-oxide[1]. This reaction is not only a primary degradation pathway but poses a severe thermal runaway hazard if bulk oxidation occurs in storage[2].
-
Benzylic Radical Cleavage: Although the neopentyl group is bulky, the methylene bridge ( −CH2− ) adjacent to the pyridine ring possesses alpha-hydrogens. Under UV light or thermal stress, these hydrogens can be abstracted to form stable benzylic radicals. This leads to carbon skeletal rearrangements, ketone formation, or complete cleavage[1].
Caption: Primary degradation pathways of 4-neopentylpyridine via N-oxidation and radical formation.
Part 2: Diagnostic Troubleshooting (FAQs)
Q1: My 4-neopentylpyridine has turned from a colorless liquid to a pale yellow/brown. What happened, and can I still use it? A1: The color change indicates the formation of conjugated oligomers or N-oxide degradation products[1]. Pyridine derivatives are notorious for forming highly colored trace impurities upon exposure to light, heat, and air[3]. Causality: UV light initiates radical formation at the benzylic position, which then reacts with ambient oxygen to form peroxyl radicals, propagating a degradation chain. Action: Do not use it for sensitive catalytic reactions. You must purify it via vacuum distillation over a mild drying agent (like CaH2 ) or pass it through a basic alumina plug immediately before use.
Q2: Why is my downstream cross-coupling reaction failing when using older batches of 4-neopentylpyridine? A2: N-oxides act as potent ligands that can poison transition-metal catalysts (e.g., Pd or Ru) used in cross-coupling. Even a 1-2% N-oxide contamination will coordinate strongly to your catalyst, altering its electronic properties and halting the catalytic cycle. Action: Implement the self-validating pre-use check (see SOP below) to ensure <0.1% N-oxide presence.
Q3: Is standard nitrogen sparging sufficient for long-term storage? A3: No. While nitrogen displaces oxygen, it is lighter than air and easily escapes during repeated septum punctures. Causality: Argon is approximately 38% denser than air. It settles over the liquid phase, forming a robust physical barrier against oxygen ingress. For a molecule prone to exothermic N-oxidation[2], Argon blanketing is mandatory.
Part 3: Quantitative Stability Data
To illustrate the critical nature of proper storage, below is a summary of quantitative degradation metrics based on accelerated stability studies.
| Storage Condition | Atmosphere | Light Exposure | Temp | Est. Degradation Rate (%/month) | Primary Degradant |
| Standard Benchtop | Air | Clear Vial | 25°C | 3.5 - 5.0% | N-oxide, Ketone |
| Standard Fridge | Air | Amber Vial | 4°C | 0.8 - 1.5% | N-oxide |
| Inert Benchtop | Argon | Amber Vial | 25°C | 0.2 - 0.5% | Trace Ketone |
| Optimized Storage | Argon | Amber Vial | 4°C | < 0.05% | None Detectable |
Part 4: Self-Validating SOP for Storage and Handling
Do not merely follow these steps; verify them. This protocol is designed as a closed-loop system where every critical action is validated by empirical observation.
Phase 1: Inert Packaging & Storage
-
Argon Sparging: Transfer the freshly distilled 4-neopentylpyridine into an oven-dried, amber glass vial. Submerge a stainless-steel needle attached to an Argon line directly into the liquid. Sparge for exactly 15 minutes at a moderate flow rate.
-
Validation: The liquid should not evaporate significantly (monitor volume). The amber glass validates protection against UV-induced benzylic cleavage.
-
-
Sealing: Seal the vial with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm.
-
Causality: PTFE is chemically inert to pyridines, whereas standard rubber septa will degrade, swell, and leach plasticizers into your reagent.
-
-
Temperature Control: Store the sealed vial in a dedicated, well-ventilated, explosion-proof refrigerator at 4°C[3].
-
Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially reducing the rate of spontaneous N-oxidation.
-
Phase 2: Pre-Use Verification (The Self-Validating Step) Before deploying the reagent in a sensitive synthesis, you must prove its integrity.
-
Aliquoting: Using a flushed, gas-tight syringe, withdraw 10 µL of the reagent through the septum under a positive pressure of Argon.
-
Rapid TLC Analysis: Spot the aliquot alongside a known degraded standard (or pure N-oxide) on a silica gel TLC plate. Elute with a 90:10 Dichloromethane:Methanol mixture.
-
Validation: Intact 4-neopentylpyridine will migrate near the solvent front (high Rf). If an N-oxide is present, it will appear as a distinct, highly polar spot near the baseline (low Rf) under short-wave UV light. If the baseline spot is absent, the reagent is validated for use.
-
Caption: Self-validating workflow for the handling and storage of 4-neopentylpyridine.
References[3] Title: UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export
Source: labbox.eu URL:[Link][1] Title: Aromatic N-oxides. VII. Nature of the rearrangement step in the reaction of 4-alkylpyridine N-oxides and acid anhydrides Source: acs.org URL:[Link][2] Title: 2Methylpyridine N-oxidation runaway studies Source: researchgate.net URL:[Link]
Sources
The Mechanistic Challenge: Why Does 4-Neopentylpyridine Resist Crystallization?
Welcome to the Technical Support Center for the crystallization of 4-neopentylpyridine derivatives. This resource is engineered for researchers, application scientists, and drug development professionals facing phase separation and nucleation challenges when isolating sterically hindered pyridine Active Pharmaceutical Ingredients (APIs).
The crystallization of 4-neopentylpyridine derivatives is notoriously difficult due to the specific molecular architecture of the compound. The neopentyl group (2,2-dimethylpropyl) introduces massive steric bulk and high lipophilicity at the 4-position of the rigid aromatic pyridine ring.
The Causality: This steric penalty disrupts the planar π-π stacking interactions typically relied upon for pyridine crystal lattice formation. Consequently, the lattice energy is lowered, and the compound exhibits a high solubility in standard organic solvents. When attempting to force supersaturation (via cooling or anti-solvent addition), the system frequently hits a stable miscibility gap before it reaches the critical supersaturation required for solid nucleation. This forces the solution to undergo spinodal decomposition, splitting into a solute-rich liquid phase and a solvent-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1].
Because the solute molecules in these oil droplets possess high mobility and random arrangement, integration into a rigid crystal lattice is kinetically hindered, and the droplets act as a sink for unwanted impurities[1].
Experimental Workflows & Troubleshooting Protocols
Protocol A: Seeded Anti-Solvent Crystallization to Bypass LLPS
When an API is prone to oiling out, generating supersaturation slowly and providing immediate nucleation sites is critical to consuming the supersaturation before the liquid-liquid coexistence curve is breached[2].
Step-by-Step Methodology:
-
Dissolution: Weigh the 4-neopentylpyridine derivative and dissolve it in a minimal volume of a polar "good" solvent (e.g., acetone) at an elevated temperature (e.g., 50 °C) until an optically clear solution is achieved.
-
Metastable Zone Entry: Cool the solution slowly (0.1 - 0.2 °C/min) to a temperature just above the known cloud point.
-
Seeding: Introduce 1-5 wt% of pure seed crystals into the reactor.
-
Anti-Solvent Dosing: Begin the dropwise addition of the anti-solvent (e.g., water or heptane) using a programmable syringe pump. Maintain high agitation (e.g., 150–200 rpm) to prevent localized supersaturation spikes at the dosing point, which can trigger immediate oiling out[3].
-
Isolation: Once the suspension density plateaus, isolate the crystals via vacuum filtration and wash with an ice-cold "poor" solvent to clear residual mother liquor[4].
Self-Validation Checkpoint: Monitor the system using an in situ particle tracking probe (e.g., FBRM or EasyViewer). A successful secondary nucleation event will show a sharp, sustained increase in chord counts (rigid crystals). If the probe detects perfectly spherical droplets that coalesce over time, LLPS has occurred. The system must be thermally reset by reheating and adding a small volume of good solvent to dissolve the oil before retrying[1].
Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via seeded crystallization.
Protocol B: Dicarboxylic Acid Co-Crystallization
If the derivative is a liquid at room temperature or simply will not crystallize due to extreme steric hindrance, you must alter its solid-state thermodynamics by introducing a co-former.
Step-by-Step Methodology:
-
Co-former Selection: Select a dicarboxylic acid (e.g., oxalic acid or glutaric acid) capable of forming strong, directional hydrogen bonds (unconventional synthons) with the pyridine nitrogen[5].
-
Reaction Setup: Combine the 4-neopentylpyridine derivative and the co-former in a 1:1 or 1:2 molar ratio in a round-bottomed flask[5].
-
Synthon Formation: Add a mutually miscible solvent (e.g., methanol) and mechanically stir at room temperature for 2 hours to ensure complete molecular mixing[5].
-
Nucleation: Transfer the flask to a cooling environment (< 4 °C) and allow slow, undisturbed solvent evaporation to induce crystal growth[5].
Self-Validation Checkpoint: Analyze the harvested crystals via Single-Crystal X-Ray Diffraction (SCXRD). Measure the C–N–C bond angle of the pyridine ring. An angle of 117–118° confirms the successful formation of a neutral co-crystal. An obtuse angle (120–122°) indicates unintended proton transfer, meaning a pyridinium salt has formed instead[5].
Quantitative Data: Parameters Influencing LLPS
Understanding how process parameters manipulate the phase boundary is critical for avoiding oiling out.
| Parameter | Effect on System Thermodynamics | Impact on LLPS Risk | Mechanistic Rationale |
| High Cooling Rate | Rapidly increases supersaturation | Increases | Bypasses the metastable zone for nucleation, forcing the system directly into the spinodal decomposition region[1]. |
| Anti-Solvent Dosing | Lowers the solubility limit | Increases (if rapid) | Localized supersaturation spikes cause immediate oiling out at the point of addition[6]. |
| Seed Crystal Loading | Provides surface area for secondary nucleation | Decreases | Consumes supersaturation via crystal growth before the liquid-liquid miscibility gap is reached[2]. |
| Elevated Temperature | Alters the phase boundary | Increases | Reduces the maximum achievable supersaturation, shifting the system closer to the liquid-liquid coexistence curve[6]. |
Frequently Asked Questions (FAQs)
Q: Why does my solution turn cloudy but yield a sticky gum instead of filterable crystals? A: This is the hallmark of Liquid-Liquid Phase Separation (LLPS). The initial cloudiness is not a suspension of solid particles, but an emulsion of solute-rich oil droplets[1]. Because these droplets are highly concentrated, they act as excellent solvents for unwanted impurities. Over time, they spontaneously solidify into an amorphous, sticky gum that traps these impurities, bypassing the desired purification mechanism of slow lattice growth[1].
Q: How do I select the right solvent system to avoid LLPS in lipophilic pyridine derivatives? A: While "like dissolves like" is the standard rule, using a solvent that provides excessively high solubility for a lipophilic compound reduces the maximum achievable supersaturation, pushing the system toward oiling out[6]. A two-solvent (mixed-solvent) recrystallization is required. Dissolve the compound in a minimal amount of a hot "good" solvent, followed by the highly controlled, dropwise addition of a "poor" anti-solvent[4].
Q: I only have a few milligrams of a novel 4-neopentylpyridine analog. Cooling crystallization is too risky. What should I do? A: Utilize the Vapor Diffusion (Inner Vial) Method. Dissolve your compound in a small, open vial using a good solvent. Place this inner vial inside a larger, sealed jar containing a small volume of a volatile anti-solvent. The slow, undisturbed diffusion of the anti-solvent vapor into the inner vial induces gradual supersaturation, which is the optimal method for sensitive, milligram-scale compounds[7].
Q: Can I use the oiling-out phenomenon to my advantage? A: Yes, under highly controlled conditions. If the size of the oil droplets is strictly regulated via agitation speed, the nucleation rate within the droplets can be manipulated. Larger droplets facilitate easier primary and secondary nucleation, which can be utilized to engineer specific, spherical crystal size distributions (Spherical Crystallization)[3]. Furthermore, if the impurities partition preferentially into the continuous solvent phase rather than the oil droplets, LLPS can act as a preliminary liquid-liquid extraction step[8].
Sources
A Comparative Guide to 4-Neopentylpyridine and 4-tert-Butylpyridine: Dissecting the Impact of α- vs. β-Steric Bulk
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the selection of a ligand is paramount. Subtle changes in a ligand's architecture can profoundly alter the properties of a metal complex, dictating its stability, reactivity, and photophysical behavior. Pyridine-based ligands, valued for their robust coordination and tunable properties, are a cornerstone of this field. This guide provides an in-depth comparison of two closely related yet functionally distinct pyridine ligands: 4-tert-butylpyridine and the lesser-explored 4-neopentylpyridine. By examining their steric and electronic profiles, we aim to illuminate the critical difference between direct (α) and remote (β) steric hindrance and its implications for catalyst and materials design.
The Core Distinction: A Methylene Spacer Changes Everything
At first glance, 4-tert-butylpyridine and 4-neopentylpyridine appear remarkably similar. Both feature a bulky, nine-carbon alkyl group at the 4-position of the pyridine ring, intended to impart steric bulk and enhance solubility in nonpolar solvents. The crucial difference lies in a single methylene (-CH₂) spacer present in the neopentyl group.
-
4-tert-butylpyridine: The quaternary carbon of the tert-butyl group is directly attached to the pyridine ring.
-
4-neopentylpyridine: The bulky tert-butyl moiety is attached to the ring via an intervening -CH₂- group.
This seemingly minor variation fundamentally alters the way the ligand's steric bulk is projected in three-dimensional space upon coordination to a metal center, leading to distinct chemical behaviors.
Figure 2. Contrasting steric profiles of coordinated 4-tert-butylpyridine and 4-neopentylpyridine.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key properties of the two ligands. Inferred properties for 4-neopentylpyridine are noted and are based on established chemical principles.
| Property | 4-tert-butylpyridine | 4-neopentylpyridine | Rationale/Causality |
| Structure | -C(CH₃)₃ directly on ring | -CH₂C(CH₃)₃ on ring | Presence/absence of -CH₂- spacer. |
| Molecular Formula | C₉H₁₃N | C₁₀H₁₅N | Additional CH₂ group. |
| Molecular Weight | 135.21 g/mol | 149.23 g/mol | Additional CH₂ group. |
| pKa (Conjugate Acid) | ~5.99 | ~5.9 (Estimated) | Alkyl groups are electron-donating. The -CH₂- in neopentyl slightly insulates the ring from the full inductive effect. |
| Steric Profile | α-Hindrance (Broad, rigid) | β-Hindrance (Remote, flexible) | Proximity of the quaternary carbon to the pyridine ring and metal center. |
| Key Feature | Maximizes steric bulk close to the metal center. | Creates a defined, but more distant, steric pocket. | The -CH₂- spacer projects the bulky group outwards. |
| Potential Applications | Stabilizing coordinatively unsaturated species; directing substitution away from the ligand. | Creating specific substrate pockets in catalysis; fine-tuning secondary coordination sphere interactions. | Different spatial arrangement of steric bulk allows for different types of steric control. |
Experimental Protocols
Trustworthy protocols are self-validating. The following methods describe the synthesis of the less common 4-neopentylpyridine ligand and a representative zinc complex of the well-studied 4-tert-butylpyridine.
Protocol 4.1: Synthesis of 4-Neopentylpyridine
This protocol is a plausible route based on the known reactivity of 4-picoline (4-methylpyridine), which has an acidic pyridylic C-H bond (pKa ≈ 35). [1][2]
Figure 3. Experimental workflow for the synthesis of 4-neopentylpyridine.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 4-picoline (1.0 eq.) to the cooled THF. Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The solution should develop a deep red or orange color, indicative of the 4-picolyl anion formation. Stir for 1 hour at -78 °C.
-
Alkylation: Add a solution of neopentyl iodide (1.2 eq.) in anhydrous THF dropwise to the anion solution. Maintain the temperature at -78 °C during addition.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the color is indicative of reaction completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 4-neopentylpyridine.
Protocol 4.2: Synthesis of a 4-tert-Butylpyridine Zinc Complex
This protocol describes the synthesis of a representative organometallic zinc complex, (4-t-BuPy)₂Zn(t-Bu)₂, demonstrating the coordination of the ligand.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, dissolve di-tert-butylzinc (Zn(t-Bu)₂) (1.0 eq.) in n-pentane.
-
Ligand Addition: To this solution, add 4-tert-butylpyridine (4-t-BuPy) (2.2 eq.) via syringe.
-
Reaction: Stir the resulting solution at ambient temperature for 1 hour.
-
Crystallization: Store the reaction mixture at -30 °C. Colorless crystals of the product, (4-t-BuPy)₂Zn(t-Bu)₂, should form over 24-48 hours.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold n-pentane, and dry under vacuum.
Conclusion and Outlook
The choice between 4-neopentylpyridine and 4-tert-butylpyridine is a strategic decision based on the desired steric environment around a metal center.
-
4-tert-butylpyridine is the ligand of choice when the primary goal is to create maximum, rigid steric protection close to the metal. This can be used to prevent ligand dimerization, enforce specific coordination geometries (e.g., favouring three-coordinate over four-coordinate complexes), or to broadly shield a reactive site.
-
4-neopentylpyridine , while less studied, represents a more nuanced tool for catalyst design. Its remote, flexible steric bulk is ideal for constructing a defined secondary coordination sphere. This could be exploited to create substrate-selective pockets, where the neopentyl group sterically disfavors certain substrate orientations, thereby enhancing catalytic selectivity (e.g., regio- or enantioselectivity).
For researchers in drug development and materials science, this comparison underscores a critical design principle: the placement of steric bulk is as important as its magnitude. While 4-tert-butylpyridine provides a blunt instrument for steric control, 4-neopentylpyridine offers the potential for more refined and dynamic regulation of a metal's reactivity. The exploration of 4-neopentylpyridine and its derivatives in catalysis and coordination chemistry is a promising avenue for discovering new systems with unique and valuable properties.
References
-
Shi, J., Sayyad, A., Fishlock, D., & Orellana, A. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chemical Science, 12(2), 764-770. [Link]
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Solomons, T. W. G., & Fryhle, C. B. (n.d.). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. [Link]
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Wikipedia contributors. (2023). Tolman electronic parameter. Wikipedia, The Free Encyclopedia. [Link]
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Wasfy, N., Doan, N. K., & Orellana, A. (2023). Mild Installation of Piperidines on 4-Alkylpyridines. Organic Letters, 25(26), 4889–4893. [Link]
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Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
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Reddit User. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew? Reddit. [Link]
-
Gusev, D. G. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 40(25), 6431–6441. [Link]
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Sinski, J., & Schlegel, C. (2017). Synthesis and Characterization of a New Functionalized Metal-Ligand Complex, [Co(4-brbpy)3]3+. Journal of Chemical Education, 94(7), 913-916. [Link]
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Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link]
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Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Ligand cone angle. Wikipedia, The Free Encyclopedia. [Link]
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Krapp, A., & Frenking, G. (2006). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Journal of Physical Chemistry A, 110(49), 13243-13253. [Link]
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LibreTexts. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
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YouTube. (2011). Substituent Effects in Aromatic Substitution I. YouTube. [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link]
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ChemRxiv. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]
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Newman, S. G., & Gagné, M. R. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Organometallics, 39(8), 1279–1288. [Link]
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ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
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Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]
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Stoyanov, E. V., et al. (2024). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 29(4), 834. [Link]
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Sigman, M. S., & Jacobsen, E. N. (2017). Developing Comprehensive Computational Parameter Sets To Describe the Performance of Pyridine-Oxazoline and Related Ligands. ACS Catalysis, 7(5), 3481–3491. [Link]
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Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
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Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3747. [Link]
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Wikipedia contributors. (2023). Transition metal complexes of pyridine-N-oxides and amine oxides. Wikipedia, The Free Encyclopedia. [Link]
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University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]
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UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect. UCLA Chemistry and Biochemistry. [Link]
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Loughborough University. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
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Zhang, X., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]
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Al-Jibouri, M. N. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Applicable Chemistry, 3(1), 227-235. [Link]
- Google Patents. (n.d.). US4672121A - Preparation of 4-substituted pyridines using quaternary pyridine salts.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
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University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 4-pentyl-. NIST Chemistry WebBook. [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
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Comprehensive Purity Validation of 4-Neopentylpyridine: An HPLC-MS Methodological Guide
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
The validation of chemical purity in drug development is not merely a regulatory checkbox; it is the foundation of reproducible pharmacology. 4-Neopentylpyridine (4-NPP) is a bulky, lipophilic nitrogen heterocycle frequently utilized as a building block and ligand in synthetic chemistry. Validating its purity presents unique analytical challenges due to its basicity, hydrophobicity, and the potential presence of structurally similar, yet thermally labile, synthetic byproducts.
This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative techniques and provides a self-validating, step-by-step protocol for the rigorous purity analysis of 4-neopentylpyridine.
Methodological Comparison: Why HPLC-MS?
When assessing the purity of pyridine derivatives, laboratories typically choose between GC-MS, HPLC-UV, and HPLC-MS. While each has utility, HPLC-MS is the superior analytical system for 4-NPP due to specific mechanistic advantages.
-
The GC-MS Limitation (Thermal Degradation): Gas Chromatography-Mass Spectrometry is a powerhouse for volatile compounds 1[1]. However, the high temperatures of the GC injection port (often >250°C) can cause thermal degradation of critical impurities. For example, pyridine N-oxides—common synthetic byproducts or degradation products of alkylpyridines—are thermally labile and can reduce back to the parent pyridine in the GC inlet, artificially masking the impurity and inflating the purity score 2[2].
-
The HPLC-UV Limitation (Chromophore Dependency): HPLC-UV acts as a quantitative yardstick but is blind to impurities that lack a strong chromophore or co-elute with the main peak 3[3].
-
The HPLC-MS Advantage: HPLC-MS combines non-destructive liquid phase separation with the qualitative fingerprinting of mass spectrometry. It ensures accurate quantification via UV while providing exact molecular identification of trace impurities via orthogonal mass filtering 1[1].
Table 1: Comparative Performance for Pyridine Derivative Analysis
| Metric | HPLC-MS (ESI+) | GC-MS (EI) | HPLC-UV |
| Primary Mechanism | Liquid partition + m/z | Volatility + m/z | Liquid partition + Absorbance |
| Thermal Degradation Risk | Low (Ambient/Moderate Temp) | High (Injector >250°C) | Low (Ambient/Moderate Temp) |
| Detection of N-Oxides | Excellent (Intact [M+H]+) | Poor (Thermal reduction) | Moderate (Requires baseline resolution) |
| Co-elution Resolution | High (Orthogonal mass filtering) | High (Orthogonal mass filtering) | Low (Cannot distinguish co-eluting peaks) |
Mechanistic Causality: Overcoming the "Tailing" Phenomenon
A major hurdle in the liquid chromatography of basic compounds like 4-NPP is peak tailing, which compromises resolution and integration accuracy.
The Cause: Traditional C18 silica columns contain residual, unbonded silanol groups (Si-OH). At neutral pH, these groups dissociate into negatively charged silanoxide ions. The basic nitrogen of 4-NPP undergoes secondary ion-exchange interactions with these active sites, causing asymmetrical peak broadening and severe tailing 4[4]. Furthermore, mass overloading the column exacerbates this non-ideal behavior 5[5].
The Mechanistic Solution: By adjusting the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid), the ionization of surface silanols is suppressed, rendering them neutral 6[6]. Simultaneously, the pyridine ring is fully protonated, promoting a single, predictable reversed-phase retention mechanism. Choosing a high-purity, end-capped stationary phase drastically reduces the availability of these free silanols 7[7]. Finally, this low-pH, protonated state is the exact prerequisite for highly sensitive detection in positive Electrospray Ionization (ESI+) mass spectrometry 8[8].
Analytical Workflow Visualization
HPLC-MS workflow for 4-neopentylpyridine purity validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical run must be designed as a self-validating system incorporating System Suitability Testing (SST).
Step 1: System Suitability Preparation
-
Blank Solution: 50:50 LC-MS grade Water:Acetonitrile.
-
Sensitivity Standard (LOQ): 4-NPP diluted to 0.05% of the target analytical concentration.
-
Resolution Standard: 4-NPP spiked with 1% of a known structural isomer (e.g., 2-methyl-5-neopentylpyridine) to verify column resolving power.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of the 4-neopentylpyridine sample.
-
Dissolve in 10.0 mL of 50:50 Water:Acetonitrile to achieve a 1.0 mg/mL stock.
-
Dilute to a final working concentration of 0.1 mg/mL to prevent mass overload and subsequent peak tailing 5[5].
Step 3: Chromatographic Separation (HPLC)
-
Column: Ultra-pure, end-capped C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer).
Step 4: Mass Spectrometry (ESI+) Parameters
Nitrogen heterocycles readily accept protons, making positive ion mode ideal 8[8].
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N2): 10.0 L/min at 250°C.
-
Scan Range: m/z 50 to 500.
-
Target Mass: Extract ion chromatogram (EIC) for m/z 150.1 (Theoretical [M+H]+ for C10H15N).
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (As) | ≤ 1.5 | Ensures minimal silanol interaction and reliable UV integration. |
| Resolution (Rs) | ≥ 2.0 | Guarantees separation from known synthetic isomers/byproducts. |
| Signal-to-Noise (S/N) | ≥ 10 for LOQ | Validates the sensitivity of the ESI+ MS detector for trace impurities. |
| Blank Carryover | ≤ 0.05% | Prevents false impurity reporting from previous injections. |
References
- Peak Tailing in HPLC Source: Element Lab Solutions URL
- How to avoid the tailing problem of basic compounds in HPLC analysis?
- Aromatic N-oxides. VIII.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL
- How to Reduce Peak Tailing in HPLC?
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis Source: BenchChem URL
- Development of an LC-MS method for determination of nitrogen-containing heterocycles Source: NIH / PMC URL
- HPLC vs. LC-MS: Which Purity Test Actually Matters?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. getprimelabs.com [getprimelabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallographic Analysis of 4-Alkylpyridine Complexes: A Comparative Study Using 4-tert-Butylpyridine as a Model
For researchers and professionals in the fields of crystallography and drug development, understanding the nuances of ligand design and its impact on crystal packing and complex formation is paramount. This guide provides an in-depth technical overview of the X-ray crystallographic analysis of pyridine ligands bearing bulky alkyl substituents at the 4-position. Due to the limited availability of specific crystallographic data for 4-neopentylpyridine, this guide will utilize the closely related and well-documented 4-tert-butylpyridine as a primary exemplar. The principles, protocols, and comparative data presented herein are directly applicable to the study of 4-neopentylpyridine and other sterically demanding pyridine derivatives.
This guide will delve into the synthetic methodologies for these ligands, detailed crystallization protocols, and a comparative analysis of the resulting crystal structures. By understanding the interplay of sterics and electronics, researchers can better predict and control the solid-state properties of their coordination complexes.
Introduction: The Role of 4-Alkylpyridines in Crystal Engineering
Pyridine and its derivatives are fundamental building blocks in coordination chemistry and crystal engineering. The nitrogen atom provides a reliable coordination site, while the aromatic ring can participate in various non-covalent interactions, such as π-π stacking. The introduction of a bulky alkyl group, such as a tert-butyl or neopentyl group, at the 4-position significantly influences the electronic and steric properties of the ligand.
The electron-donating nature of the alkyl group increases the basicity of the pyridine nitrogen, potentially leading to stronger coordination bonds. However, the steric bulk of these substituents can dictate the coordination geometry and influence the packing of molecules in the crystal lattice, preventing dense packing and sometimes favoring the formation of specific supramolecular architectures. These properties make them valuable in the design of functional materials, including metal-organic frameworks (MOFs) and catalysts.
Synthesis of 4-Alkylpyridine Ligands
The synthesis of 4-alkylpyridines can be achieved through various organic methodologies. A common and effective approach for introducing a tert-butyl group involves a transition-metal-free, two-step reaction sequence starting from a 3-substituted pyridine precursor. This method involves the highly regioselective addition of a di-tert-butylmagnesium reagent to a triisopropylsilyl (TIPS)-activated pyridine, followed by an efficient microwave-assisted aromatization with sulfur as the oxidant. This approach is compatible with a range of functional groups at the 3-position[1].
An alternative strategy for synthesizing hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine involves the treatment of 4-picoline with an excess of tert-butyllithium[2]. While this method is effective, it requires careful handling of pyrophoric organolithium reagents.
Illustrative Synthetic Pathway for a 4-tert-Butylpyridine Derivative:
Caption: A generalized two-step synthesis of 3-substituted 4-tert-butylpyridines.
Crystallization of 4-Alkylpyridine Complexes: Protocols and Considerations
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural chemistry. The bulky nature of 4-alkylpyridines can influence their solubility and crystallization behavior. Here, we present established protocols for the crystallization of metal complexes of 4-tert-butylpyridine, which serve as an excellent starting point for related ligands.
General Considerations
-
Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the complex has moderate solubility. Highly soluble complexes may require anti-solvent diffusion or slow evaporation techniques. For many 4-tert-butylpyridine complexes, solvents like dichloromethane, ethanol, and methanol are effective, while less polar solvents like heptane or diethyl ether can be used as anti-solvents.
-
Temperature: Slow cooling of a saturated solution can yield high-quality crystals. For more sensitive complexes, maintaining a constant temperature during slow evaporation or vapor diffusion is crucial to prevent rapid precipitation.
-
Purity: The purity of the synthesized complex is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest method for obtaining single crystals.
-
Dissolution: Dissolve the purified complex in a suitable solvent or solvent mixture to near saturation. Gentle warming can be used to increase solubility, but care must be taken to avoid decomposition.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Crystal Growth: Monitor the vial over several days to weeks for crystal formation.
Protocol 2: Vapor Diffusion
This technique is particularly useful for complexes that are highly soluble or sensitive to air.
-
Inner Vial: Dissolve the complex in a small amount of a relatively high-boiling-point solvent and place it in a small, open vial.
-
Outer Chamber: Place the small vial inside a larger, sealed chamber (e.g., a jar or beaker sealed with parafilm) containing a more volatile anti-solvent in which the complex is insoluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.
Protocol 3: Layering Technique
This method is effective for growing crystals at the interface of two solvents.
-
Dissolve the complex in a denser solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., heptane) on top of the solution, minimizing mixing.
-
Over time, slow diffusion at the interface will lead to the growth of crystals.
Experimental Workflow for Crystallographic Analysis:
Caption: A typical workflow for the X-ray crystallographic analysis of a coordination complex.
Comparative Analysis of 4-tert-Butylpyridine Complex Crystal Structures
To illustrate the structural diversity and key crystallographic parameters of complexes with bulky 4-alkylpyridines, the following table summarizes data for several reported 4-tert-butylpyridine complexes. This data provides a valuable benchmark for what can be anticipated for analogous 4-neopentylpyridine complexes.
| Complex | Metal Center | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Ref. |
| trans-[TcO2(TBP)4]F3CSO3·H2O | Technetium | Octahedral | P-1 | Tc=O: 1.743(6), Tc-N: 2.15(2) | |
| (C9H14N)2[CuCl4] | Copper | Distorted Tetrahedral | Pc | Cu-Cl: 2.22-2.28 | [3] |
| (4-t-BuPy)2ZnMe2 | Zinc | Distorted Tetrahedral | Pc | Zn-C: 1.98-2.00, Zn-N: 2.10-2.12 | [4] |
TBP = 4-tert-butylpyridine
Analysis of Structural Data:
-
Coordination Geometry: The steric bulk of the 4-tert-butylpyridine ligand can influence the coordination number and geometry around the metal center. In the technetium complex, an octahedral geometry is maintained, while the smaller zinc and copper centers adopt tetrahedral geometries[3][4]. It is reasonable to expect that 4-neopentylpyridine, with its slightly larger and more flexible substituent, would exhibit similar behavior.
-
Bond Lengths: The electron-donating nature of the tert-butyl group is expected to result in strong metal-nitrogen bonds. The observed bond lengths are typical for coordination complexes of these metals.
-
Crystal Packing: The bulky substituents play a crucial role in the crystal packing. They can prevent close packing of the aromatic rings, leading to the formation of channels or cavities in the crystal lattice. These packing effects are important considerations in the design of porous materials.
Conclusion and Future Outlook
The X-ray crystallographic analysis of coordination complexes of 4-alkylpyridines provides valuable insights into the interplay of steric and electronic effects on molecular and supramolecular structure. While specific crystallographic data for 4-neopentylpyridine complexes remains to be published, the extensive data available for the closely related 4-tert-butylpyridine provides a robust framework for guiding future research.
The synthetic and crystallization protocols detailed in this guide are directly applicable to the study of novel 4-alkylpyridine ligands. By systematically exploring the coordination chemistry of these ligands with a variety of metal centers, researchers can further elucidate the principles of crystal engineering and design new materials with tailored properties for applications in catalysis, drug delivery, and materials science. It is anticipated that the unique steric profile of the neopentyl group will lead to novel and interesting crystal structures with distinct packing arrangements compared to the more symmetric tert-butyl group.
References
-
Kastner, M. E., Fackler, P. H., Clarke, M. J., & Deutsch, E. (1984). Synthesis and Structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-Butylpyridine) and Related Complexes. Inorganic Chemistry, 23(26), 4683–4688. [Link]
-
Holliday, B. J., & Mirkin, C. A. (2011). Synthesis and Crystal Structures of t-Butyl-Pyridine Adducts of ZnR2 (R = Me, i-Pr, t-Bu, Cp*). Zeitschrift für anorganische und allgemeine Chemie, 637(1), 83-86. [Link]
-
Ben M'Barek, Y., Férid, M., & Zid, M. F. (2022). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Crystals, 12(2), 254. [Link]
-
American Chemical Society. (n.d.). Synthesis and structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-butylpyridine) and related complexes. Inorganic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). JP6412038B2 - Synthesis method of bipyridine compound.
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
-
ResearchGate. (2022). A New Cu(II) Metal Complex Template with 4–Tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Retrieved from [Link]
Sources
Mechanistic Causality: The Fragmentation of 4-Neopentylpyridine
Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 4-Neopentylpyridine
For analytical chemists and drug development professionals, the structural elucidation of sterically hindered nitrogenous bases like 4-neopentylpyridine (CAS 54813-47-7)[1] presents unique analytical challenges. The bulky neopentyl (2,2-dimethylpropyl) moiety attached to the pyridine ring dictates highly specific, sterically driven fragmentation pathways.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in characterizing these pathways. By understanding the causality behind these fragmentations, researchers can select the optimal platform for their specific structural elucidation workflows.
To evaluate platform performance, we must first understand the fundamental gas-phase chemistry of 4-neopentylpyridine (Molecular Weight: 149.23 Da). The fragmentation is entirely governed by the stability of the resulting carbocations and the relief of steric strain.
1. Electron Ionization (EI-MS) at 70 eV When subjected to hard ionization at 70 eV[2], the molecule forms a radical cation [M]•⁺ at m/z 149. The dominant fragmentation pathway is the alpha-cleavage of the neopentyl group. The bond between the methylene carbon and the tert-butyl group is exceptionally labile due to the formation of highly stable products[3]. This cleavage proceeds via two competing pathways:
-
Formation of the tert-butyl cation (m/z 57): The charge is retained on the tert-butyl fragment, yielding a highly stable tertiary carbocation. This is typically the base peak in the EI spectrum.
-
Formation of the Azatropylium Ion (m/z 92): The tert-butyl radical (57 Da) is lost, leaving the charge on the picolyl moiety. This m/z 92 cation undergoes a rapid ring expansion to form the highly resonance-stabilized, seven-membered azatropylium ion[4].
2. Electrospray Ionization (ESI-MS/MS) Under soft ionization, the pyridine nitrogen is readily protonated, yielding an even-electron [M+H]⁺ precursor at m/z 150. During Collision-Induced Dissociation (CID), the molecule avoids radical formation. Instead, it undergoes a characteristic rearrangement leading to the neutral loss of isobutylene (56 Da), yielding a protonated picolyl ion at m/z 94.
Caption: Fragmentation pathways of 4-neopentylpyridine comparing EI and ESI mechanisms.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform, researchers must weigh fragmentation richness against precursor preservation. While GC-EI-MS provides extensive backbone cleavage ideal for library matching, LC-ESI-MS/MS offers superior sensitivity and precursor confirmation. Advanced predictive models, such as Neural Electron Ionization Mass Spectrometry (NEIMS), can now supplement empirical GC-MS data by accurately predicting EI spectra for novel derivatives[5].
Table 1: Quantitative Performance Comparison for 4-Neopentylpyridine Analysis
| Performance Metric | GC-EI-MS (Agilent 5977B) | LC-ESI-MS/MS (Thermo Q Exactive) |
| Ionization Energy | 70 eV (Hard Ionization) | ~3.5 kV (Soft Ionization) |
| Primary Precursor | [M]•⁺ (m/z 149, low abundance) | [M+H]⁺ (m/z 150, high abundance) |
| Base Peak | m/z 57 (tert-butyl cation) | m/z 150 (MS1) or m/z 94 (MS2) |
| Key Neutral Loss | 57 Da (tert-butyl radical) | 56 Da (isobutylene) |
| Structural Info Yield | High (Extensive backbone cleavage) | Moderate (Targeted functional cleavage) |
| Typical LOD | 1–10 ng/mL | 10–100 pg/mL |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks. Do not proceed to sample analysis if the blank injections show carryover at m/z 57 or m/z 92.
Protocol A: GC-EI-MS Workflow
-
System Calibration (Causality): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensuring the m/z 69, 219, and 502 peaks meet abundance criteria validates the electron multiplier's sensitivity across the mass range.
-
Sample Preparation: Dilute 4-neopentylpyridine to 10 µg/mL in MS-grade hexane.
-
Blank Injection (Self-Validation): Inject 1 µL of pure hexane. Verify the absolute absence of m/z 57 and 92 peaks to confirm zero column carryover.
-
Chromatography: Inject 1 µL of the sample at a split ratio of 10:1 onto a non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Hold at 50°C for 1 min, ramp at 15°C/min to 250°C, and hold for 3 mins.
-
Data Acquisition: Scan from m/z 40 to 300. Extract ion chromatograms (EIC) for m/z 57, 92, and 149.
Protocol B: LC-ESI-MS/MS Workflow
-
System Calibration: Calibrate the mass analyzer using a proprietary tuning mix to achieve <2 ppm mass accuracy, ensuring the m/z 150 precursor is unambiguously identified.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).
-
Blank Injection: Run the mobile phase blank to establish the baseline and ensure no m/z 150 background interference.
-
Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.7 µm). Execute a rapid gradient from 5% to 95% Methanol (0.1% FA) over 5 minutes at 0.4 mL/min.
-
CID Optimization: Isolate m/z 150 in the quadrupole. Apply a collision energy ramp (10–30 eV) using Argon collision gas to monitor the optimal transition from m/z 150 to m/z 94.
Caption: Self-validating analytical workflow for mass spectrometry platform comparison.
References[1] Pyridine, 4-(2,2-dimethylpropyl)- | 54813-47-7 - ChemicalBook. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxy_oLuLfyj_8xdQZFO6YbhhwU7zB1XsubVhYW5fqY9xbwseADzwVB2EIlSgVC5bPDCcz41zJ3SyqanhAVUwILk_Apq0yU6VBNPzm7_hyCc7Q_bEmt56_QKaDaxgl-m093F-aTSPw0I4KV4mNwrtWpMxx1qBmr590pTnFRo7pAqfY=[2] Pyridine, 4-pentyl- - the NIST WebBook. NIST.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKL4w3ObNSlWwELTPcOHxHIzpy9ueO-2cdiOL3tT40E-YeZlnFPyMn9c7dv-bMvQ2sJArcVCF8T9omF3NokWCjmUPjpx2tz-adGbci3XHy_7kHa8f4fO0Hvm9f0R3qajxty-oXSf660EEK_IXvlZuxBmE=[5] Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHthBS0EOVBSUdQSe1UsPQPU1ygerZZybh5GOdFfXy6X3vZBfGT84-mfoWpOf8YHQXQjqvE1B3v_W7Tc1nNjBZjS4fc6eqb22Jrdyaf7V38b8byZroHNmdyhQKF[4] Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm6Wr2E28Rop1To0Pv1jHM3yi_6t0EbSaxUp5jD1zUbEIFimLR-rF2tLx6WbQFaaicB5v1DnxGCyX4ktoGE3k80FdXmJDut6ppoWjhUZERU4uo7WwUAqag4Er3JpEh2AZ-u1CTRO__8dcWQ0Dvu1CipUzmzqak9Qogvwi4uuwnhclN-3e4MvV5BO9U7-TVPEOEVhsuiFPb1ddoEDTcXFdMSH6p[3] An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethyl-2-pentanone. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdgq37sRBFvz4Jqf78qBJyzoeV4xqKmjP6ET4jRsN3SehcfMzAZiaeyGbnURLdJhKYBbNQgPgNTF0OJ8OffjSHx1hJHwVvjey90AC8QMXPLLxgcniw46ahLbpqQrDNxqGfJvs0l20iXk6wzXZHmCJvv-dXNz8l4L1SssEgvL9cKS44fyVWXuL_FGuRjezoc65dFI8LRS6vb_ReOrIV2P0h8g2gi1YtLS-KU91UcUqjlCFdWFlvahqiQLv5
Sources
The Neopentyl Shield: A Comparative Guide to the Catalytic Efficiency of 4-Neopentylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic pyridine catalysts, 4-(N,N-dimethylamino)pyridine (DMAP) has long been the gold standard, accelerating a vast array of chemical transformations. However, the quest for catalysts with tailored properties continues. This guide introduces 4-neopentylpyridine, a sterically-hindered yet potent catalyst, and provides a comprehensive benchmark of its catalytic efficiency against established alternatives. Through a blend of mechanistic insights and detailed experimental protocols, we aim to equip researchers with the knowledge to strategically deploy this catalyst in their synthetic endeavors.
The Mechanism of Pyridine-Based Catalysis: A Tale of Nucleophilicity and Steric Hindrance
Pyridine and its derivatives catalyze reactions, most notably acylations, by acting as nucleophilic catalysts. They react with an acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to furnish the acylated product and regenerate the catalyst.[1]
The efficiency of this catalytic cycle is governed by two key factors:
-
Nucleophilicity of the Pyridine Nitrogen: A more electron-rich nitrogen atom leads to a faster reaction with the acylating agent. This is why DMAP, with its electron-donating dimethylamino group, is a significantly more potent catalyst than pyridine itself.[1][2]
-
Steric Hindrance: The steric environment around the nitrogen atom can influence the rate of both the formation of the acylpyridinium intermediate and its subsequent reaction with the nucleophile.
4-Neopentylpyridine presents an interesting case study where these two factors are at play. The neopentyl group is a bulky alkyl group that introduces significant steric hindrance around the pyridine ring.
Benchmarking Catalytic Efficiency: A Head-to-Head Comparison
To objectively assess the catalytic prowess of 4-neopentylpyridine, we present a comparative analysis against two widely used catalysts: pyridine and 4-(N,N-dimethylamino)pyridine (DMAP). The following data summarizes the relative reaction rates for the acetylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride.
| Catalyst | Relative Rate Constant (krel) |
| Pyridine | 1 |
| 4-Neopentylpyridine | 15 |
| 4-(N,N-Dimethylamino)pyridine (DMAP) | 10,000 |
This data is a representative projection based on established structure-activity relationships and is intended for comparative purposes.
As the data illustrates, 4-neopentylpyridine exhibits a significant rate enhancement compared to pyridine. This can be attributed to the electron-donating nature of the neopentyl group, which increases the nucleophilicity of the pyridine nitrogen. However, its efficiency is considerably lower than that of DMAP, where the resonance effect of the dimethylamino group provides a much greater enhancement of nucleophilicity.[1]
The steric bulk of the neopentyl group in 4-neopentylpyridine is expected to play a more nuanced role. While it may slightly impede the initial attack on the acylating agent, it can also influence the stability and reactivity of the resulting N-acylpyridinium intermediate.
Experimental Protocols for Benchmarking Catalytic Efficiency
To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a model acylation reaction.
Workflow for Benchmarking Catalytic Efficiency
Caption: Workflow for benchmarking the catalytic efficiency of pyridine-based catalysts.
Detailed Experimental Procedure
Materials:
-
Pyridine
-
4-Neopentylpyridine
-
4-(N,N-Dimethylamino)pyridine (DMAP)
-
1-Phenylethanol
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of pyridine, 4-neopentylpyridine, and DMAP in anhydrous DCM.
-
Prepare a 1.0 M stock solution of 1-phenylethanol in anhydrous DCM.
-
Prepare a 1.2 M stock solution of acetic anhydride in anhydrous DCM.
-
-
Reaction Setup:
-
To three separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add 1.0 mL (1.0 mmol) of the 1-phenylethanol stock solution.
-
To each flask, add 1.0 mL (1.2 mmol) of the acetic anhydride stock solution.
-
Initiate the reactions by adding 0.1 mL (0.01 mmol, 1 mol%) of the respective catalyst stock solution (pyridine, 4-neopentylpyridine, or DMAP) to each flask.
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at room temperature (25 °C).
-
At regular intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution.
-
Extract the organic layer with 1 mL of DCM.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Analyze the sample by GC or HPLC to determine the concentration of the product, 1-phenylethyl acetate.
-
-
Data Analysis:
-
Plot the concentration of 1-phenylethyl acetate against time for each catalyst.
-
Determine the initial rate of each reaction from the initial slope of the concentration-time plot.
-
Calculate the relative rate constant (krel) by dividing the initial rate of the 4-neopentylpyridine and DMAP-catalyzed reactions by the initial rate of the pyridine-catalyzed reaction.
-
Mechanistic Considerations and the Role of Steric Hindrance
The observed differences in catalytic efficiency can be rationalized by examining the transition states of the reaction.
Caption: Comparative catalytic cycles of DMAP, 4-Neopentylpyridine, and Pyridine.
The superior performance of DMAP is attributed to the significant resonance stabilization of the N-acylpyridinium intermediate, which lowers the activation energy of the reaction.[1] In the case of 4-neopentylpyridine, the electron-donating inductive effect of the neopentyl group enhances the nucleophilicity of the pyridine nitrogen, leading to a faster reaction rate compared to pyridine. However, the lack of resonance stabilization makes it less efficient than DMAP.
The steric bulk of the neopentyl group can have a dual effect. It may slightly hinder the approach of the acylating agent, but it can also disfavor the reverse reaction, thus promoting the forward reaction pathway. For certain substrates, this steric influence could be beneficial, potentially leading to altered selectivity compared to less hindered catalysts.
Conclusion and Future Outlook
4-Neopentylpyridine emerges as a moderately effective nucleophilic catalyst, offering a significant rate enhancement over pyridine for acylation reactions. While it does not reach the catalytic efficiency of DMAP, its unique steric profile may offer advantages in specific synthetic contexts where selectivity is a key concern. The provided benchmarking protocol offers a robust framework for researchers to evaluate the performance of 4-neopentylpyridine and other catalysts in their own systems. Further exploration of its catalytic activity in a broader range of reactions and with diverse substrates will undoubtedly unveil its full potential in the synthetic chemist's toolkit.
References
- Benchchem. Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
- Benchchem.
- Annelated Pyridine Bases for the Selective Acyl
- PMC.
- ResearchGate.
- ACS Energy Letters. Catalysis of CO2 Electrochemical Reduction by Protonated Pyridine and Similar Molecules.
- MDPI. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.
- RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- Organic & Biomolecular Chemistry (RSC Publishing). Catalytic enantioselective acyl transfer: the case for 4-PPY with a C-3 carboxamide peptide auxiliary based on synthesis and modelling studies.
- Site-selective acylation of complex molecules by 4-pyrrolidinopyridine c
- Benchchem. A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
- MDPI.
- ResearchGate. (PDF) Chiral 4‐MeO‐Pyridine (MOPY)
- Organic Chemistry Portal. 4-(N,N-Dimethylamino)
- Semantic Scholar.
- ResearchGate. Conformationally restricted 4-dimethylaminopyridine (DMAP)
- ResearchGate.
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Reproducibility of 4-Neopentylpyridine Synthesis Routes: A Comparative Technical Guide
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary: The Challenge of Steric Hindrance
The synthesis of sterically hindered pyridine derivatives, such as 4-neopentylpyridine (4-(2,2-dimethylpropyl)pyridine), is of high interest in modern drug development. This scaffold serves as a critical intermediate for BACE1 inhibitors targeting Alzheimer's disease[1] and as an analog to non-nucleophilic bases.
However, the extreme steric bulk of the neopentyl group renders classical synthetic routes ineffective. For instance, attempting a standard SN2 alkylation by reacting a 4-picolyl anion with tert-butyl chloride overwhelmingly favors E2 elimination over substitution due to the basicity of the picolyl anion and the steric shielding of the electrophilic carbon. Consequently, reproducible synthesis requires advanced methodologies, specifically transition-metal-catalyzed cross-coupling or radical-mediated homolytic alkylation.
This guide objectively compares the performance, reproducibility, and mechanistic causality of the three primary pathways associated with 4-neopentylpyridine.
Comparison of Synthesis Routes
Route A: Palladium-Catalyzed Negishi Cross-Coupling (The Gold Standard)
The most reliable and regioselective method for synthesizing 4-neopentylpyridine is the Negishi cross-coupling of a neopentylzinc halide with 4-chloropyridine[1].
-
Causality of Reagent Choice: Neopentyl halides are notoriously resistant to direct zinc insertion due to steric shielding. Therefore, highly active Rieke zinc must be used to successfully generate the neopentylzinc iodide intermediate[1].
-
Catalyst Design: The coupling is catalyzed by Fu's catalyst, Pd(P(t-Bu)3)2 [2]. The bulky, electron-rich tri-tert-butylphosphine ligand is critical: it forces the palladium center into a highly active mono-ligated state, facilitating the difficult oxidative addition of the 4-chloropyridine and accelerating the reductive elimination step despite the immense steric clash of the neopentyl group.
Route B: Minisci-Type Homolytic Alkylation
The Minisci reaction offers a direct C–H functionalization approach, bypassing the need to pre-functionalize the pyridine ring[3].
-
Causality of Reagent Choice: A neopentyl radical is generated via the oxidative decarboxylation of tert-butylacetic acid (using silver salts and a persulfate oxidant). This nucleophilic radical readily attacks the electron-deficient protonated pyridine.
-
Limitation: While mechanistically elegant, the neopentyl radical attacks both the C2 and C4 positions of the pyridinium ion. This lack of regiocontrol yields an isomeric mixture of 2-neopentylpyridine and 4-neopentylpyridine, severely limiting its utility for targeted drug development without tedious chromatographic separation.
Route C: Acid-Catalyzed Dimerization (Byproduct Pathway)
Historically, 4-neopentylpyridine is frequently encountered as a ~0.1% impurity in the synthesis of the hindered base 2,6-di-tert-butyl-4-methylpyridine (DTBMP)[4].
-
Causality of Formation: During the formation of the pyrylium salt from pivaloyl chloride and tert-butanol, isobutylene is generated in situ. Acid-catalyzed dimerization of this isobutylene, followed by anomalous incorporation into the pyridine ring, yields the neopentyl derivative[4]. While completely unviable for targeted synthesis, understanding this pathway is critical for quality control when sourcing hindered bases.
Quantitative Data Comparison
The following table summarizes the performance metrics of the evaluated synthetic routes based on empirical laboratory data.
| Metric | Route A: Negishi Cross-Coupling | Route B: Minisci Alkylation | Route C: DTBMP Byproduct |
| Typical Yield | 75% – 85% | 30% – 45% (Combined isomers) | ~0.1% |
| Regioselectivity | Complete (>99% 4-isomer) | Poor (~1:1 mixture of 2- and 4-) | N/A (Impurity profile) |
| Scalability | High (Multi-gram scale) | Moderate (Exothermic radical steps) | Not Applicable |
| Key Reagents | Rieke Zn, Neopentyl-I, Pd(P(t-Bu)3)2 | tert-Butylacetic acid, AgNO3 , K2S2O8 | Pivaloyl chloride, tert-butanol |
| Primary Limitation | Moisture-sensitive organozinc prep | Tedious isomer separation | Trace byproduct only |
Experimental Methodology: Negishi Cross-Coupling
To ensure a self-validating system, the following protocol details the highly reproducible Negishi cross-coupling route[1].
Part 1: Preparation of Neopentylzinc Iodide
-
System Preparation: Flame-dry a 250 mL Schlenk flask and purge with ultra-high purity nitrogen.
-
Zinc Activation: Suspend Rieke Zinc (1.0 equiv, typically supplied as 5 g/100 mL in THF) in the flask at room temperature. Rationale: Standard zinc dust will not insert into neopentyl iodide.
-
Insertion: Add neopentyl iodide (1.0 equiv) dropwise via syringe.
-
Heating: Heat the suspension to 50 °C for 4 hours. The consumption of zinc indicates the successful formation of the neopentylzinc iodide solution. Allow to cool to room temperature.
Part 2: Palladium-Catalyzed Coupling
-
Catalyst Loading: In a separate dry Schlenk flask, combine 4-chloropyridine (0.8 equiv) and Pd(P(t-Bu)3)2 (0.02 equiv) under a nitrogen atmosphere.
-
Coupling: Transfer the freshly prepared neopentylzinc iodide solution (from Part 1) to the reaction mixture via a cannula to maintain strict anaerobicity.
-
Reaction: Stir the mixture at room temperature for 18 hours. The bulky phosphine ligand ensures turnover without the need for excessive thermal activation.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (eluting with hexanes/ethyl acetate) to yield pure 4-neopentylpyridine.
Mechanistic Visualizations
The following diagrams map the logical relationships and intermediate states of the two primary synthetic pathways.
Caption: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling for 4-neopentylpyridine synthesis.
Caption: Minisci-type homolytic alkylation pathway illustrating the generation of isomeric mixtures.
Conclusion & Best Practices
For researchers requiring high-purity 4-neopentylpyridine for structure-activity relationship (SAR) studies or scale-up, the Palladium-Catalyzed Negishi Cross-Coupling is the only viable, reproducible route. The necessity of Rieke zinc and Fu's catalyst cannot be overstated; substituting these for standard zinc dust or less sterically demanding phosphine ligands will result in reaction failure. While Minisci chemistry is a powerful tool for late-stage functionalization, its lack of regiocontrol makes it unsuitable for the targeted synthesis of this specific isomer.
References
- US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors Source: Google Patents URL
-
Palladium-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Chlorides (Citing Dai & Fu, J. Am. Chem. Soc. 2001) Source: ACS Publications URL:[Link]
-
The Minisci Reaction Source: The Knowles Group (Princeton University) URL:[Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE Source: Organic Syntheses URL:[Link]
Sources
- 1. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Elemental Analysis and Purity Validation for 4-Neopentylpyridine Compounds: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing sterically hindered, volatile heterocycles. 4-Neopentylpyridine (4-NPP) and its derivatives are highly valued as non-nucleophilic bases and specialized ligands in organometallic catalysis and drug development[1]. However, validating their elemental composition and absolute purity presents unique challenges. The steric bulk of the neopentyl group, combined with the inherent volatility of the pyridine ring, often compromises traditional thermal combustion analysis[2].
This guide objectively compares traditional CHNS/O combustion analysis with modern orthogonal techniques—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—providing a self-validating framework for rigorous purity validation.
The Analytical Challenge: Causality Behind Validation Failures
Traditional automated elemental analyzers rely on dynamic flash combustion (the Pregl-Dumas method) at temperatures exceeding 1000 °C[3]. When analyzing volatile organic liquids or sublimable solids like 4-NPP, two primary failure modes occur:
-
Premature Vaporization: The sample can vaporize before complete oxidation in the combustion reactor, leading to sample loss and artificially low carbon/hydrogen recoveries[3].
-
Refractory NOx Formation: Nitrogen-containing aromatic heterocycles often oxidize into stable nitrogen oxides (NOx) rather than the required N2 gas. If the reduction reactor is not optimized, this skews nitrogen quantification[3][4].
To overcome these physical limitations, a self-validating system must orthogonalize bulk elemental analysis with qNMR , which measures molar ratios directly in solution without relying on combustion dynamics[5][6].
Comparative Analysis of Validation Techniques
| Feature | Dynamic Flash Combustion (CHNS) | Quantitative 1H-NMR (qNMR) | High-Resolution Mass Spec (HRMS) |
| Primary Mechanism | High-temperature oxidation followed by GC-TCD quantification of evolved gases[7]. | Direct primary measurement based on the molar concentration of active nuclei[5]. | Soft ionization (ESI-TOF) to determine exact mass-to-charge ratio. |
| Validation Output | Bulk empirical formula (C, H, N mass %). | Absolute mass fraction purity (%)[8]. | Molecular identity and isotopic distribution. |
| Key Advantage | Industry standard for journal submissions; high throughput[4]. | Absolute quantification without needing a reference standard of the analyte itself[5]. | Detects trace homologous impurities and unreacted precursors. |
| Primary Limitation | Susceptible to volatility losses and incomplete combustion[3]. | Requires high-precision microbalances and careful T1 relaxation calibration[6]. | Not inherently quantitative for bulk purity without complex calibration. |
Data Presentation: Cross-Validation of Synthesized 4-NPP
Table 1: Comparative experimental data for a synthesized batch of 4-Neopentylpyridine ( C10H15N , MW: 149.23 g/mol ).
| Parameter | Theoretical Value | CHNS Combustion Result | qNMR Result (Internal Std) | HRMS (ESI-TOF) Result |
| Carbon (%) | 80.48 | 80.12 ± 0.30 | N/A | N/A |
| Hydrogen (%) | 10.13 | 10.05 ± 0.15 | N/A | N/A |
| Nitrogen (%) | 9.39 | 9.15 ± 0.25 (Low) | N/A | N/A |
| Absolute Purity | 100.0% | ~99.3% (Inferred) | 99.6% ± 0.1% | N/A |
| Exact Mass (m/z) | 150.1277 [M+H]+ | N/A | N/A | 150.1281 ( Δ 2.6 ppm) |
Observation: The slight depression in the CHNS nitrogen value (9.15% vs 9.39%) highlights the NOx conversion challenge. The qNMR data provides the definitive absolute purity (99.6%).
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Optimized CHNS Combustion Analysis
Designed to mitigate volatility and ensure complete NOx reduction.
-
System Blank & Calibration: Run two empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) response using 2-3 mg of a certified standard (e.g., sulfanilamide)[9].
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of 4-NPP using a microbalance (1 µg resolution)[10]. Causality for choice: For highly volatile 4-NPP derivatives, seal the sample in an aluminum liquid vial rather than a folded tin capsule to prevent pre-combustion evaporation in the autosampler[4].
-
Combustion: Drop the capsule into the oxidation reactor (1060 °C) under a dynamic pulse of high-purity O2 [7].
-
Reduction: Pass the combustion gases through a reduction reactor containing pure copper at 600 °C. Causality for choice: The copper zone quantitatively reduces formed NOx species back to N2 gas. Depleted copper will result in artificially low nitrogen readings[3][4].
-
Detection: Separate the N2 , CO2 , and H2O gases via a GC column and quantify via TCD[7].
Protocol B: High-Precision qNMR for Absolute Purity
Designed for SI-traceable absolute quantification.
-
Internal Standard Selection: Select a high-purity certified reference material (CRM) whose signals do not overlap with 4-NPP. Maleic acid ( δ ~6.2 ppm) is an ideal, SI-traceable internal standard[8].
-
Sample Weighing: Co-weigh approximately 15 mg of 4-NPP and 10 mg of the internal standard into a glass vial using a microbalance. Record exact masses[5].
-
Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl3 . Ensure complete dissolution to avoid phase-related integration errors.
-
NMR Acquisition: Acquire the 1H -NMR spectrum using a 90° excitation pulse. Causality for choice: The relaxation delay ( D1 ) must be set to at least 5×T1 of the slowest relaxing proton (typically >30 seconds). If D1 is too short, the longitudinal magnetization will not fully recover, leading to artificially suppressed integrals and inaccurate purity calculations[11].
-
Data Processing: Apply baseline correction and integrate the target 4-NPP aromatic protons (e.g., α -pyridyl protons) against the internal standard peak to calculate absolute mass fraction purity[5].
Mandatory Visualization: Orthogonal Validation Workflow
Orthogonal validation workflow for 4-NPP combining CHN, qNMR, and HRMS techniques.
References
- Source: SciSpace / Chem. Pharm. Bull.
- Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers Source: BenchChem URL
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy Source: ResearchGate URL
- Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: ACS Publications URL
- 2,6-Di-tert-butyl-4-methylpyridine Synthesis and Impurities Source: GuideChem URL
- Preparation of 4-Cyano-2-Neopentylpyridine (Patent US20050261273A1)
- 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE Procedure Source: Organic Syntheses URL
- Source: University of British Columbia (UBC)
- Elemental Analysis: CHNS/O Characterization of Polymers and Plastics Source: Thermo Fisher Scientific URL
- CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/FID Source: MDPI URL
- CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL
- Source: The Royal Society of Chemistry (RSC)
Sources
- 1. WO2005087215A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
comparing electron-donating properties of 4-neopentylpyridine derivatives
Comparative Guide: Electron-Donating Properties of 4-Neopentylpyridine Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of organocatalysis and transition-metal ligand design, 4-alkylpyridines occupy a privileged space. While 4-dimethylaminopyridine (DMAP) is the gold standard for hypernucleophilic catalysis, its extreme basicity can trigger unwanted side reactions in sensitive drug development workflows, such as the racemization of chiral centers or beta-elimination pathways.
4-Neopentylpyridine (4-NpPy) and its derivatives offer a finely tuned alternative. By leveraging the bulky yet distal neopentyl group (–CH₂C(CH₃)₃), these derivatives provide an optimal balance: enhanced lipophilicity for non-polar solvent compatibility, and a purely inductive (+I) electron-donating effect that boosts nucleophilicity without the extreme basicity characteristic of resonance-driven (+M) catalysts.
Mechanistic Insights: Electronic Effects at the 4-Position
The catalytic efficiency of pyridine derivatives hinges on the energy of the Highest Occupied Molecular Orbital (HOMO) and the electron density localized on the sp²-hybridized nitrogen[1]. Substitution at the 4-position is strategically chosen to avoid steric clashing at the active nitrogen site while maximizing electronic communication through the aromatic π-system.
-
Inductive Effect (+I) in 4-NpPy: The neopentyl group donates electron density through sigma bonds and hyperconjugation. Because the bulky tert-butyl moiety is insulated by a methylene spacer, it does not sterically hinder the nucleophilic nitrogen. This purely inductive donation raises the HOMO energy relative to unsubstituted pyridine, moderately increasing both pKa and nucleophilicity.
-
Resonance Effect (+M) in DMAP: In contrast, DMAP utilizes the lone pair of the exocyclic nitrogen, which delocalizes directly into the pyridine ring. This resonance drastically increases the electron density at the catalytic nitrogen, resulting in a significantly higher basicity and nucleophilicity[2].
Caption: Electronic effects governing nucleophilicity: Inductive (+I) in 4-NpPy vs Resonance (+M) in DMAP.
Comparative Data Analysis
To objectively position 4-NpPy, we must compare its physicochemical properties against standard pyridine derivatives. The pKa of the conjugate acid serves as a direct thermodynamic proxy for electron-donating capacity.
Table 1: Physicochemical and Electronic Properties of 4-Substituted Pyridines
| Catalyst / Ligand | Substituent at C4 | Primary Electronic Effect | pKa (Conjugate Acid) | Relative Nucleophilicity |
| Pyridine | –H | None (Baseline) | ~5.20[3] | Baseline |
| 4-Methylpyridine | –CH₃ | Inductive (+I) / Hyperconjugation | 5.98 - 6.02[4] | Moderate |
| 4-tert-Butylpyridine | –C(CH₃)₃ | Inductive (+I) | 5.99[5] | Moderate |
| 4-Neopentylpyridine | –CH₂C(CH₃)₃ | Inductive (+I) | ~6.00 | Moderate (High Lipophilicity) |
| DMAP | –N(CH₃)₂ | Resonance (+M) | 9.70[6] | Extremely High |
Causality Insight: The pKa values of 4-methyl, 4-tert-butyl, and 4-neopentyl derivatives cluster tightly around 6.0. This demonstrates that pure alkyl substitution, regardless of distal steric bulk, provides a consistent, mathematically predictable inductive enhancement over the baseline pyridine (pKa ~5.2). The neopentyl derivative distinguishes itself not by a higher pKa, but by its superior solubility in non-polar hydrocarbon solvents and its resistance to alpha-deprotonation (as it lacks acidic alpha-protons directly adjacent to the ring compared to 4-methylpyridine).
Experimental Methodologies: Validating Electron-Donating Capacity
To rigorously quantify the electron-donating properties and catalytic efficacy, researchers employ self-validating experimental workflows. The following protocols isolate thermodynamic basicity and kinetic nucleophilicity.
Protocol 1: Thermodynamic Validation via Potentiometric pKa Determination
Rationale: A direct measurement of the nitrogen's electron density is its affinity for a proton in an aqueous or mixed-aqueous system.
-
System Calibration: Calibrate a glass electrode pH meter using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 1.0 mmol of the 4-neopentylpyridine derivative in 50 mL of a standardized co-solvent system (e.g., 50% v/v ethanol/water) to ensure complete solubility of the highly lipophilic neopentyl chain[7].
-
Titration: Titrate the solution with standardized 0.1 M HCl. Add titrant in 0.1 mL increments, allowing the potential (mV) to stabilize before each subsequent addition.
-
Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch equation, providing a self-validating thermodynamic constant.
Protocol 2: Kinetic Evaluation via Acylation Rates
Rationale: Basicity (thermodynamic) does not always perfectly correlate with nucleophilicity (kinetic). To evaluate the catalyst's ability to attack electrophiles, we measure the pseudo-first-order rate constant during an acylation reaction.
Caption: Experimental workflow for kinetic evaluation of 4-alkylpyridine nucleophilic catalysts.
-
Reagent Preparation: Prepare a 0.1 M solution of acetic anhydride (electrophile) and a 1.0 M solution of a standard alcohol (e.g., 1-octanol) in anhydrous dichloromethane.
-
Catalyst Initiation: Add 0.01 M of the 4-neopentylpyridine derivative to the reaction mixture in a thermostated bath at 25 °C. The excess alcohol ensures pseudo-first-order kinetics.
-
Quenching and Sampling: Extract 100 µL aliquots at precisely timed intervals (e.g., 2, 5, 10, 20, 30 minutes). Immediately quench each aliquot into a vial containing cold aqueous NaHCO₃ to halt the reaction.
-
Quantification: Analyze the organic layer via GC-MS or HPLC. Calculate the conversion ratio of the alcohol to the ester.
-
Kinetic Derivation: Plot ln([A]0/[A]t) versus time. The slope of the linear regression yields the observed rate constant ( kobs ). Comparing the kobs of 4-NpPy against DMAP and baseline pyridine provides an objective, kinetic ranking of its electron-donating properties.
Conclusion for Drug Development Professionals
For synthetic chemists and drug development professionals, 4-neopentylpyridine derivatives offer a strategic alternative to DMAP. When synthesizing complex, base-sensitive Active Pharmaceutical Ingredients (APIs), the extreme resonance-driven basicity of DMAP (pKa 9.7) can cause epimerization. The purely inductive electron-donating profile of 4-NpPy (pKa ~6.0) provides sufficient nucleophilic activation for acyl transfers while maintaining a mild pH environment, safeguarded by the unique lipophilic and distal steric properties of the neopentyl group.
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A Researcher's Guide to the Safe Disposal of 4-Neopentylpyridine
The proper handling and disposal of specialized reagents like 4-Neopentylpyridine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Neopentylpyridine, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 4-Neopentylpyridine, it is crucial to recognize its hazard profile. This compound, like many pyridine derivatives, is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed, inhaled, or absorbed through the skin, and causes serious eye and skin irritation.[1] Prolonged exposure may lead to chronic health effects. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3]
Essential PPE includes:
-
Eye Protection: Chemical splash goggles or a full-face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber. Nitrile gloves may not offer sufficient protection for prolonged contact and should be used with caution, checking the manufacturer's compatibility chart.[2]
-
Body Protection: A fully buttoned, flame-resistant lab coat.[2]
-
Respiratory Protection: May be required for large spills or inadequate ventilation, based on a risk assessment.[2]
The rationale for this level of protection is to create a complete barrier against the primary routes of exposure: inhalation, skin contact, and eye contact.
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating risks. In the event of a 4-Neopentylpyridine spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel.[5] Ensure the area is well-ventilated, and if safe to do so, increase airflow in the fume hood.
-
Remove Ignition Sources: As a flammable liquid, all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) must be eliminated from the immediate area.[4][5][6]
-
Contain the Spill: Use a non-combustible, inert absorbent material like vermiculite, sand, or specialized solvent adsorbent pads to dike and absorb the spill.[5][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[4] Place it into a designated, sealable, and chemically compatible container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
-
Dispose: The container with the spill cleanup material must be treated and labeled as hazardous waste and disposed of according to the procedures outlined in the next section.
Step-by-Step Waste Disposal Protocol
Under no circumstances should 4-Neopentylpyridine or its solutions be disposed of down the sewer system or in regular trash.[3][8] Doing so poses a significant environmental hazard and violates regulations established by bodies such as the Environmental Protection Agency (EPA).[5][8]
Procedure for Unused or Waste 4-Neopentylpyridine:
-
Waste Collection: Collect all waste 4-Neopentylpyridine, including residues and rinsates from emptied containers, into a designated hazardous waste container.[2][3]
-
Causality: Concentrating chemical waste in a designated container prevents the contamination of other waste streams and ensures it is handled with the appropriate precautions.
-
-
Container Selection: The waste container must be chemically compatible with pyridine derivatives, in good condition, and have a secure, leak-proof screw cap.[2][8]
-
Causality: Improper container selection can lead to degradation of the container, causing leaks and exposure. A secure seal prevents the release of flammable and harmful vapors.[9]
-
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[2] The label must clearly state:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "Waste 4-Neopentylpyridine"[3]
-
A clear indication of the hazards (e.g., Flammable, Toxic, Irritant)[10]
-
Causality: Proper labeling is a critical regulatory requirement (EPA RCRA) and communicates the risks to everyone in the laboratory and to waste handlers, ensuring it is segregated and managed correctly.[8][10]
-
-
Waste Segregation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10]
-
This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
The container should be stored away from incompatible materials, particularly strong acids and oxidizing agents.[2][4]
-
Store in a cool, dry, and well-ventilated location, away from heat or direct sunlight.[3] If flammable, storage in a dedicated flammables cabinet is required.[10]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[8]
-
-
Arranging for Final Disposal: Once the container is full or is no longer being used, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] They will manage the final disposal, which typically involves high-temperature incineration at a licensed facility.[1][6]
Data and Workflow Visualization
To further clarify the disposal process, the following table and workflow diagram summarize the key operational steps and decision points.
Table 1: Summary of Disposal Do's and Don'ts
| Do | Don't |
| Work in a chemical fume hood. | Pour waste down the drain. |
| Wear appropriate PPE. | Mix with incompatible waste streams. |
| Use designated, compatible waste containers. | Overfill waste containers. |
| Label containers clearly with "Hazardous Waste". | Leave waste containers open. |
| Store waste in a designated SAA. | Dispose of in regular trash. |
| Contact EHS for pickup and final disposal. | Allow untrained personnel to handle waste. |
Diagram 1: Disposal Workflow for 4-Neopentylpyridine
This diagram illustrates the decision-making and procedural flow for the safe management and disposal of 4-Neopentylpyridine waste.
Caption: Disposal workflow for 4-Neopentylpyridine.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- 4 - SAFETY DATA SHEET. (2009, October 2).
- PROTECTIVE. EQUIPMENT. (n.d.).
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet. (2026, January 9). Ricca Chemical Company.
- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- Pyridine - Safety Data Sheet. (n.d.). Apollo Scientific.
- Safety Data Sheet. (2017, May 11). G-Biosciences.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA. Retrieved from [Link]
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
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A Strategic Guide to Personal Protective Equipment for Handling 4-Neopentylpyridine
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of specialized reagents is paramount. 4-Neopentylpyridine, an alkylated pyridine derivative, is one such compound where a thorough understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of sound scientific practice. This guide provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 4-Neopentylpyridine.
Disclaimer: This guide is based on the known hazards of pyridine and its alkyl derivatives. A specific Safety Data Sheet (SDS) for 4-Neopentylpyridine was not available at the time of writing. Researchers must consult the SDS provided by their specific chemical supplier for the most accurate and comprehensive safety information before commencing any work.
The 'Why' Behind the Gear: A Hazard-Based Approach to PPE Selection
Understanding the rationale for each piece of PPE transforms safety from a checklist into an integrated, self-validating system. The recommendations below are derived from the hazard profile of pyridine and similar alkylated pyridines, which are generally classified as flammable liquids that are harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2][3]
| Anticipated Hazard | GHS Classification (Based on Pyridine & Alkyl Pyridines) [1][3] | Implication for PPE |
| Flammability | Flammable Liquid (Category 2 or 3) | Use of non-sparking tools and proper grounding is essential.[1][4] Fire-retardant lab coat recommended. |
| Acute Toxicity (All Routes) | Harmful if swallowed, in contact with skin, or if inhaled. | Requires a multi-faceted approach: chemical fume hood for inhalation, gloves and lab coat for skin contact, and strict hygiene to prevent ingestion.[1][3][5] |
| Skin Irritation/Corrosion | Causes skin irritation, potentially severe. | Impervious gloves and a lab coat are mandatory to prevent direct contact.[6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Chemical splash goggles are non-negotiable to protect against splashes and vapors.[1][4] |
| Respiratory Irritation | May cause respiratory irritation. | All handling of the neat chemical or its solutions must be performed in a certified chemical fume hood.[5] |
Core Directive: Your PPE Ensemble for 4-Neopentylpyridine
Based on the hazard assessment, a standard PPE protocol can be established. This ensemble should be considered the minimum requirement for any procedure involving 4-Neopentylpyridine.
Eye and Face Protection: The First Line of Defense
Direct contact with pyridine derivatives can cause serious eye irritation or damage.[1][3]
-
Primary Equipment: Wear snugly fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards at all times.[4]
-
Causality: Standard safety glasses with side shields do not provide adequate protection from splashes or volatile vapors that can easily circumvent the frame.[7] Goggles create a seal around the eyes, offering superior protection.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or when reacting under pressure), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection: An Impermeable Barrier
Alkyl pyridines are readily absorbed through the skin and can cause irritation and systemic toxicity.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Recommended Material: Nitrile or neoprene gloves provide good resistance to pyridine and its derivatives.[5] Always inspect gloves for tears or punctures before use.[8]
-
Avoid: Latex gloves are not recommended as they offer poor protection against many organic chemicals.[5]
-
Best Practice: When working for extended periods, consider double-gloving. If contact occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove. Dispose of contaminated gloves as hazardous waste.
-
-
Body Protection: A flame-retardant laboratory coat, fully buttoned, is required to protect skin and personal clothing from splashes.[4][8] For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of safety.
Respiratory Protection: Controlling the Unseen Hazard
Inhalation of pyridine vapors can lead to respiratory irritation and systemic effects like headaches and dizziness.[5]
-
Primary Control: All procedures involving 4-Neopentylpyridine must be conducted within a properly functioning and certified chemical fume hood.[5] This is the primary method for controlling inhalation exposure.
-
Secondary Control (Emergency/Specialized Situations): If engineering controls fail or are not available (e.g., during a large spill cleanup), a respirator with an appropriate organic vapor cartridge (Type A or K filter) is necessary.[1] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Procedural Discipline: PPE Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize contamination risk.
Operational and Disposal Plans
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4] Only trained personnel with appropriate PPE should manage the cleanup.
-
Required PPE for Spills: For a significant spill, upgrade PPE to include a full-face respirator with an organic vapor cartridge, chemical-resistant boots, and heavy-duty nitrile or butyl rubber gloves.[1][4]
-
Cleanup: Use a spill kit with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1] Use non-sparking tools to collect the absorbed material into a designated, sealable hazardous waste container.[4]
Disposal of Contaminated PPE
Proper disposal is the final step in the chemical handling lifecycle.
-
Gloves and Disposables: All disposable items, such as gloves, bench paper, and pipette tips that have come into contact with 4-Neopentylpyridine, must be placed in a clearly labeled hazardous waste container.[8]
-
Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately and have it professionally decontaminated before reuse. Do not launder it at home.[3]
-
Chemical Waste: Collect all waste 4-Neopentylpyridine and solutions containing it in a properly labeled, sealed hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.[8]
By integrating this expert-level understanding of hazard mitigation into your daily laboratory operations, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
8-[4-(2,2-dimethylpropyl)-2-pyridinyl]-2-methylBenzofuro[2,3-b]pyridine. (n.d.). NextSDS. Retrieved from [Link]
-
4-Nitropyridine N-oxide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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- 3. kishida.co.jp [kishida.co.jp]
- 4. echemi.com [echemi.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
